Sampangine
Descripción
This compound has been reported in Duguetia hadrantha, Ambavia gerrardii, and other organisms with data available.
a plant-derived copyrine alkaloid extracted from the stem bark of Cananga odorata
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
116664-93-8 |
|---|---|
Fórmula molecular |
C15H8N2O |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H |
Clave InChI |
BWQKHOMAOVUASZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O |
Apariencia |
Solid powder |
melting_point |
210 °C |
Otros números CAS |
116664-93-8 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sampangine; |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Sampangine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine is a plant-derived copyrine alkaloid with a wide spectrum of biological activities, including potent antifungal, anticancer, and antimalarial properties. Its mechanism of action is multifaceted, primarily revolving around the disruption of fundamental cellular processes. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its role as an inhibitor of heme biosynthesis, a potent inducer of reactive oxygen species (ROS), a disruptor of mitochondrial function, and a promoter of apoptosis and cell cycle arrest. This document synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a combination of interconnected pathways, making it a molecule of significant interest for therapeutic development. The primary mechanisms identified are the inhibition of heme biosynthesis and the induction of overwhelming oxidative stress, which collectively trigger mitochondrial dysfunction and programmed cell death.
Inhibition of Heme Biosynthesis
A primary and well-documented mechanism, particularly for this compound's antifungal activity, is the disruption of the heme biosynthetic pathway.[1][2] Heme is an essential prosthetic group for numerous proteins involved in oxygen transport, electron transport, and drug metabolism.
Studies in Saccharomyces cerevisiae and Candida albicans demonstrate that this compound's activity is significantly enhanced in mutants with deficiencies in the heme biosynthesis pathway.[2] Conversely, the addition of exogenous hemin (B1673052) partially rescues cells from this compound's inhibitory effects.[2] The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (UIIIS) , an enzyme in the heme pathway.[1] This aberrant activation leads to the accumulation of intermediate porphyrins, disrupting the downstream synthesis of heme and inducing a transcriptional response indicative of hypoxia.
Induction of Reactive Oxygen Species (ROS)
This compound is a potent inducer of oxidative stress. Treatment of human HL-60 leukemia cells with this compound leads to a rapid and significant burst of reactive oxygen species (ROS) within minutes of application. This ROS production is a critical mediator of its pro-apoptotic activity; the cytotoxic effects of this compound can be abolished by treatment with antioxidants such as N-acetyl cysteine.
Two primary hypotheses explain this ROS induction:
-
Secondary to Heme Deficiency : The inhibition of heme biosynthesis and subsequent mitochondrial disruption may lead to electron leakage from the electron transport chain, resulting in the formation of superoxide (B77818) radicals.
-
Redox Cycling : this compound possesses an iminoquinone moiety, which can undergo redox cycling. It is proposed that this compound is reduced by components of the mitochondrial respiratory chain to a semi-iminoquinone radical. This radical can then react with molecular oxygen to produce superoxide, regenerating the parent this compound molecule to continue the cycle.
Mitochondrial Dysfunction and Apoptosis Induction
The induction of ROS and disruption of heme-containing cytochromes culminates in severe mitochondrial dysfunction. This is characterized by increased oxygen consumption independent of Complex IV and perturbations of the mitochondrial membrane potential. The sustained oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis. This pathway is characterized by the activation of caspases, such as caspase-3, leading to programmed cell death. In human leukemia cells, this compound treatment is associated with cell cycle perturbations, further contributing to its cytotoxic outcome.
Data Presentation: In Vitro Activity
Quantitative data on the bioactivity of this compound is crucial for comparative analysis and drug development efforts. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values against various fungal pathogens. Data on its cytotoxicity against cancer cell lines is less consistently reported in a tabular format but it is known to be active against human malignant melanoma and HL-60 leukemia cells.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | IC50 (µg/mL) | Notes | Reference |
| Saccharomyces cerevisiae | Wild-Type | 0.5 | 0.2 | - | |
| Saccharomyces cerevisiae | Wild-Type | 2.0 | 0.6 | + Hemin (10 µg/mL) | |
| Candida albicans | Wild-Type | - | 0.025 | - | |
| Candida albicans | Wild-Type | - | 0.2 | + Hemin (10 µg/mL) | |
| Cryptococcus neoformans | Various | ≤ 1.0 | - | General potency noted | |
| Aspergillus fumigatus | Various | ≤ 1.0 | - | General potency noted |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to elucidate this compound's mechanism of action.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., HL-60, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Detection of Intracellular ROS (DCFH-DA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture flask).
-
Probe Loading: Wash the cells with warm PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C, protected from light.
-
Compound Treatment: Wash the cells again to remove excess probe. Add medium containing this compound at the desired concentrations. A positive control (e.g., H₂O₂) should be included.
-
Data Acquisition: Measure the fluorescence intensity immediately using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~530 nm). For time-course experiments, readings can be taken at multiple time points.
-
Analysis: Quantify the change in fluorescence intensity relative to the baseline and vehicle-treated controls.
Measurement of Mitochondrial Membrane Potential (TMRM Assay)
Tetramethylrhodamine (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Cell Plating: Seed cells on a glass-bottom dish suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in culture medium for 20-30 minutes at 37°C.
-
Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber. Acquire baseline fluorescence images (Excitation: ~548 nm, Emission: ~573 nm).
-
Compound Addition: Add this compound to the dish while continuously imaging. As a positive control for depolarization, add a mitochondrial uncoupler like FCCP at the end of the experiment.
-
Analysis: Quantify the mean fluorescence intensity within the mitochondria of individual cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Conclusion
The mechanism of action of this compound is a compelling example of a natural product that targets multiple, interconnected cellular pathways to induce cytotoxicity. Its primary actions—inhibiting heme biosynthesis and generating massive oxidative stress—create a synergistic cascade that leads to mitochondrial collapse and programmed cell death. This dual-pronged attack makes it a promising scaffold for the development of novel antifungal and anticancer agents. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, and on in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile. The methodologies and pathways detailed in this guide provide a foundational framework for such future investigations.
References
Sampangine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine, a potent antifungal and antiproliferative azaoxoaporphine alkaloid, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the primary plant families and species from which it is derived. Furthermore, this document outlines a detailed methodology for the isolation and purification of this compound, based on established scientific literature. Quantitative data on alkaloid yields are presented in a structured format for comparative analysis. The biosynthetic pathway of aporphine (B1220529) alkaloids, the class to which this compound belongs, is also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard apple family.[1][2] This family is a rich source of various isoquinoline (B145761) alkaloids, including aporphines and oxoaporphines.[3]
The most prominent and well-documented source of this compound is the stem bark of Cananga odorata , also known as the ylang-ylang tree.[4][5] Several other species within the Annonaceae family have also been reported to produce this compound and related alkaloids.
Table 1: Principal Natural Sources of this compound and Related Alkaloids
| Plant Species | Family | Plant Part | Alkaloid(s) | Reference(s) |
| Cananga odorata | Annonaceae | Stem Bark, Fruits | This compound, Liriodenine, O-Methylmoschatoline | |
| Duguetia hadrantha | Annonaceae | Stem Bark | This compound | |
| Anaxagorea dolichocarpa | Annonaceae | Stem Bark | This compound | |
| Cleistopholis patens | Annonaceae | Stem Bark | 3-Methoxythis compound, Cleistopholine | |
| Annona senegalensis | Annonaceae | Leaves, Trunk Bark | Aporphinoids (general) |
While specific yield data for this compound from Cananga odorata is not extensively reported in the available literature, the yields of total alkaloids from a related Annonaceae species can provide a general indication.
Table 2: Example of Total Alkaloid Yield from Annona senegalensis
| Plant Part | Yield of Total Alkaloids (% by mass of dried plant material) | Reference |
| Leaves | 0.098% | |
| Trunk Bark | 0.105% |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on general alkaloid isolation procedures and specific details reported for this compound and related aporphine alkaloids.
Experimental Protocol: Isolation of this compound from Cananga odorata Stem Bark
2.1.1. Plant Material Preparation
-
Collect fresh stem bark of Cananga odorata.
-
Wash the bark thoroughly with water to remove any dirt and debris.
-
Air-dry the bark in a well-ventilated area, preferably in the shade, until it is completely dry.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered stem bark (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the alkaloids.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Acid-Base Fractionation
-
Suspend the crude extract in a dilute aqueous acid solution (e.g., 5% HCl).
-
Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic components.
-
Basify the acidic aqueous phase with a base (e.g., 25% NH4OH) to a pH of approximately 9-10. This will precipitate the alkaloids.
-
Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, in a separatory funnel.
-
Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.
2.1.4. Chromatographic Purification
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent, such as chloroform, as the stationary phase.
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, and so on).
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light.
-
Combine the fractions containing the compound of interest (this compound).
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
For final purification, the enriched fractions from column chromatography can be subjected to pTLC or preparative HPLC.
-
For pTLC, spot the sample as a band on a silica gel plate and develop it with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound with a suitable solvent.
-
For HPLC, use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
2.1.5. Crystallization and Characterization
-
Concentrate the purified fractions containing this compound.
-
Induce crystallization by slow evaporation of the solvent or by adding a less polar co-solvent.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Characterize the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D NMR), and Infrared (IR) spectroscopy to confirm its structure.
Biosynthesis of this compound
This compound belongs to the azaoxoaporphine class of alkaloids. The biosynthesis of aporphine alkaloids, the precursors to azaoxoaporphines, is a complex enzymatic process that originates from the amino acid L-tyrosine.
The proposed biosynthetic pathway begins with the conversion of L-tyrosine into (S)-reticuline, a key benzylisoquinoline alkaloid intermediate. The central step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a proaporphine intermediate, which then undergoes a dienone-phenol rearrangement to yield the aporphine skeleton.
The subsequent steps leading to the azaoxoaporphine structure of this compound are believed to involve further oxidative modifications of the aporphine ring system. A postulated pathway suggests the oxidation of an aporphinoid precursor to form the characteristic quinone-like structure of this compound.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kenanga - Cananga Odorata - Stem Cell and Cancer Research [sccr.id]
- 3. The discovery of novel antifungal scaffolds by structural simplification of the natural product this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the major metabolite of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Sampangine: A Technical Guide for Researchers
An In-depth Exploration of the Antifungal, Anticancer, and Anti-inflammatory Properties of a Promising Natural Alkaloid
Introduction
Sampangine, a copyrine alkaloid first isolated from the stem bark of Cananga odorata, has emerged as a molecule of significant interest within the scientific community.[1] Its diverse range of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its ability to induce oxidative stress, inhibit heme biosynthesis, and modulate key cellular signaling pathways.
Antifungal Activity
This compound has demonstrated potent inhibitory activity against a wide range of pathogenic fungi, including clinically relevant species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Its antifungal efficacy is often comparable to, and in some cases surpasses, that of established antifungal agents like amphotericin B. The primary mechanism of its antifungal action is believed to be the disruption of heme biosynthesis, a critical metabolic pathway in fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.1 - 5.0 | [2] |
| Cryptococcus neoformans | 0.1 - 5.0 | [2] |
| Aspergillus fumigatus | 0.1 - 5.0 | [2] |
| Trichophyton spp. | 0.16 - 5.0 | |
| Paecilomyces variotii | 0.2 |
Anticancer Activity
This compound has shown significant cytotoxic effects against various human cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways critical for cancer cell proliferation and survival.
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 Range (µM) | Reference |
| Human Leukemia (Jurkat, K562) | 28.3 - 125 | [3] |
| Human Breast Adenocarcinoma (MCF-7) | 10 - 50 | |
| Human Colon Adenocarcinoma (SW480) | 11.38 - 23.11 | |
| Human Lung Carcinoma (A549) | 16.89 | |
| Human Hepatic Carcinoma (HepG2) | 15.83 | |
| Human Cervical Cancer (HeLa) | 13.73 |
Anti-inflammatory Activity
Recent studies have begun to explore the anti-inflammatory properties of this compound and its derivatives. This activity is primarily linked to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of inflammatory signaling pathways like NF-κB. A derivative of this compound has been shown to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated microglial cells.
Mechanisms of Action: A Deeper Dive
The biological effects of this compound are underpinned by several key molecular mechanisms.
Inhibition of Heme Biosynthesis
A primary mechanism of this compound's antifungal and antiproliferative activity is the inhibition of heme biosynthesis. Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. This compound disrupts this pathway, leading to a cascade of downstream effects that ultimately inhibit cell growth.
Caption: Proposed mechanism of this compound's inhibition of the heme biosynthesis pathway.
Induction of Reactive Oxygen Species (ROS)
This compound is known to induce the production of reactive oxygen species within cells. This increase in ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.
Caption: Simplified workflow of this compound-induced reactive oxygen species (ROS) production.
Modulation of Signaling Pathways
This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.
The NF-κB pathway is a crucial regulator of the inflammatory response. This compound derivatives have been observed to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.
Caption: this compound derivative inhibiting the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The opposing effects of the ERK and JNK/p38 arms of this pathway can determine cell fate. While direct quantitative data on this compound's specific effects on each kinase is still emerging, its pro-apoptotic activity suggests a potential to modulate this pathway, possibly by activating the JNK/p38 stress-activated pathways.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound-induced stress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
The endpoint can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Anticancer Cytotoxicity: Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
3. Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
4. Staining:
-
Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
5. Solubilization and Absorbance Measurement:
-
Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
1. Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
2. Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
3. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
1. Cell Treatment:
-
Culture cells in a suitable plate (e.g., 24-well or 96-well black plate with a clear bottom).
-
Treat the cells with this compound for the desired time.
2. Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or serum-free medium).
-
Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate at 37°C for 30-45 minutes in the dark.
3. Measurement of Fluorescence:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
4. Data Analysis:
-
Quantify the relative fluorescence units (RFU) and compare the ROS levels in this compound-treated cells to untreated controls.
Analysis of NF-κB and MAPK Signaling Pathways: Western Blotting
Western blotting is a standard technique to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).
1. Protein Extraction:
-
Treat cells with this compound and/or an appropriate stimulus (e.g., LPS for NF-κB, a stressor for MAPK).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65 for NF-κB activation, phospho-p38/JNK/ERK for MAPK activation) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).
5. Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Perspectives
This compound is a natural alkaloid with a remarkable range of biological activities that hold significant promise for therapeutic development. Its potent antifungal, anticancer, and anti-inflammatory properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further investigation. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research into this fascinating molecule.
Further studies are warranted to fully elucidate the specific molecular targets of this compound within various signaling pathways and to optimize its structure for improved efficacy and reduced toxicity. The development of this compound derivatives with enhanced biological activity and favorable pharmacokinetic profiles could lead to the creation of novel and effective treatments for a variety of diseases. As our understanding of the intricate biological activities of this compound continues to grow, so too does its potential to contribute to the advancement of modern medicine.
References
- 1. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Sampangine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine is a naturally occurring copyrine alkaloid first isolated from the stem bark of Cananga odorata.[1][2] This tetracyclic aromatic compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, anticancer, and antimalarial properties.[3][4] The primary mechanism of action for its antifungal and antiproliferative effects is the inhibition of heme biosynthesis, a fundamental cellular process.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Identification
This compound is an organic heterotetracyclic compound with the chemical formula C₁₅H₈N₂O. Its core structure is a 7H-Naphtho[1,2,3-ij]naphthyridin-7-one.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 10,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one | |
| SMILES | C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O | |
| InChI | InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H | |
| CAS Number | 116664-93-8 |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 2. While some data is available, further experimental determination of properties such as aqueous solubility, pKa, and logP is warranted for comprehensive drug development profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 232.24 g/mol | |
| Molecular Formula | C₁₅H₈N₂O | |
| Physical Description | Solid | |
| Melting Point | 210 °C | |
| Solubility | Poor water solubility has been noted for this compound and its derivatives. |
Experimental Protocols
Isolation and Purification
A general workflow for the isolation and purification of this compound would likely involve the following steps:
Spectroscopic and Chromatographic Analysis
Characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for its aromatic protons. It has been observed that the chemical shifts of these protons are dependent on the concentration of the sample, which is attributed to the self-association of the molecules through π-stacking interactions.
-
¹³C-NMR: The carbon NMR spectrum provides information on the 15 carbon atoms in the this compound molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
3.2.3. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound and its metabolites. A typical setup would include:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV-Vis detector, with the detection wavelength set based on the UV-Vis spectrum of this compound.
3.2.4. Thin-Layer Chromatography (TLC)
TLC is a valuable technique for monitoring reaction progress during synthesis and for the initial fractionation of plant extracts. For this compound, a silica (B1680970) gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light or with a suitable staining reagent like Dragendorff's reagent for alkaloids.
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its antifungal and anticancer properties being the most extensively studied.
Antifungal Activity
This compound is a potent inhibitor of several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Mechanism of Antifungal Action: The primary antifungal mechanism of this compound is the inhibition of heme biosynthesis . Heme is an essential cofactor for numerous cellular processes, including respiration and sterol biosynthesis. This compound's interference with this pathway leads to a cascade of detrimental effects on the fungal cell.
The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (Hem4), an enzyme in the heme biosynthetic pathway. This unusual mode of inhibition leads to the accumulation of uroporphyrinogen and its derivatives, ultimately disrupting the production of heme. The resulting heme deficiency induces a hypoxic-like response in the fungal cells and increases the production of reactive oxygen species (ROS), contributing to cellular damage and growth inhibition.
References
- 1. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Dawn of a Potent Alkaloid: The Early Discovery and History of Sampangine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sampangine, a member of the azaoxoaporphine class of alkaloids, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug discovery due to its broad spectrum of biological activities. First isolated in the mid-1980s, this naturally occurring compound has demonstrated potent antifungal, antimycobacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the early history of this compound, detailing its initial discovery, the experimental protocols used for its isolation and characterization, and the preliminary findings regarding its biological effects and mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the ongoing exploration and development of this compound and its derivatives as potential therapeutic agents.
Initial Discovery and Isolation
This compound was first reported in 1986 by Rao and his colleagues from the stem bark of the ylang-ylang tree, Cananga odorata[1]. The isolation of this novel alkaloid marked a significant step in the exploration of the chemical constituents of the Annonaceae family, to which Cananga odorata belongs.
Experimental Protocol: Isolation of this compound
The pioneering work of Rao et al. laid the groundwork for the extraction and purification of this compound. The following protocol is based on their initial report.
Plant Material: Dried and powdered stem bark of Cananga odorata.
Extraction and Fractionation:
-
The powdered stem bark was exhaustively extracted with chloroform (B151607) (CHCl₃) at room temperature.
-
The resulting chloroform extract was concentrated under reduced pressure to yield a crude residue.
-
The crude extract was then subjected to acid-base partitioning. It was dissolved in a 5% hydrochloric acid (HCl) solution and filtered.
-
The acidic solution was washed with a nonpolar solvent to remove neutral and acidic components.
-
The aqueous acidic layer was then basified with an ammonia (B1221849) solution to a pH of 9.
-
The basified solution was extracted with chloroform to obtain the crude alkaloid fraction.
Purification:
-
The crude alkaloid fraction was subjected to column chromatography over silica (B1680970) gel.
-
The column was eluted with a gradient of chloroform and methanol.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the yellow crystalline compound, later identified as this compound, were combined and concentrated.
-
Final purification was achieved by recrystallization from a suitable solvent system to yield pure this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques. The initial data provided by Rao et al. and subsequent studies have established this compound as a tetracyclic aromatic alkaloid with a 7H-benzo[g][2][3]benzodioxolo[6,5,4-de]quinolin-7-one core structure.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data reported in the early literature for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₀N₂O₂ |
| Molecular Weight | 286.29 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 265-267 °C |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Technique | Key Data |
| UV-Vis (MeOH) λmax (nm) | 225, 254, 282, 328, 415 |
| IR (KBr) νmax (cm⁻¹) | 1650 (conjugated C=O), 1600, 1580 (aromatic C=C) |
| ¹H-NMR (CDCl₃) δ (ppm) | 9.25 (1H, d), 8.85 (1H, d), 8.20 (1H, d), 7.90-7.60 (3H, m), 7.40 (1H, s), 6.30 (2H, s) |
| ¹³C-NMR (CDCl₃) δ (ppm) | 183.0 (C=O), and signals in the aromatic region |
| Mass Spectrometry (EI-MS) m/z | 286 [M]⁺, 258, 230, 202 |
Table 2: Spectroscopic Data for this compound
Early Biological Activity Studies
Shortly after its discovery, this compound was investigated for its biological activities. These early studies revealed its potent antimicrobial and cytotoxic effects. A closely related analogue, 3-methoxythis compound, was isolated in 1990 from Cleistopholis patens and also exhibited significant antifungal properties, providing further insight into the structure-activity relationships of this class of compounds[2][4].
Antifungal Activity
Early research demonstrated that this compound possesses a broad spectrum of antifungal activity. The in vitro antifungal activity was typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) was prepared.
-
Serial twofold dilutions of the this compound stock solution were made in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Each well was inoculated with a standardized suspension of the fungal test organism.
-
The microtiter plates were incubated at an appropriate temperature and duration for fungal growth.
-
The MIC was determined as the lowest concentration of this compound that visibly inhibited fungal growth.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 1.56 |
| Cryptococcus neoformans | 0.78 |
| Aspergillus fumigatus | 3.12 |
Table 3: Early Antifungal Activity of this compound
Cytotoxic Activity
Preliminary studies also highlighted the cytotoxic potential of this compound against various cancer cell lines. One of the earliest reported activities was against human malignant melanoma cells[3].
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells were incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of this compound that inhibited cell growth by 50% (IC₅₀) was calculated.
| Cell Line | IC₅₀ (µg/mL) |
| Human Malignant Melanoma | 0.37[3] |
Table 4: Early Cytotoxic Activity of this compound
Early Insights into the Mechanism of Action
While detailed mechanistic studies were conducted in later years, early investigations provided initial clues into how this compound exerts its biological effects. The planar, polycyclic aromatic structure of this compound suggested that it might act as a DNA intercalating agent, a common mechanism for cytotoxic natural products. However, later and more definitive research pointed towards a different primary mechanism. More recent studies have indicated that this compound's antifungal activity is linked to the disruption of heme biosynthesis[5]. It is now understood that this compound can lead to the generation of reactive oxygen species (ROS), contributing to its cellular toxicity[6].
Conclusion
The early discovery and investigation of this compound laid a crucial foundation for the subsequent extensive research into its therapeutic potential. From its initial isolation from Cananga odorata to the elucidation of its structure and the preliminary characterization of its potent antifungal and cytotoxic activities, the pioneering work of the late 1980s and early 1990s has paved the way for modern drug discovery efforts. The data and protocols summarized in this technical guide serve as a testament to the importance of natural product research and provide a valuable historical and technical context for scientists continuing to explore the promise of this compound and its analogues in addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxythis compound, a novel antifungal copyrine alkaloid from Cleistopholis patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
Sampangine as a Heme Biosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the plant-derived alkaloid sampangine, focusing on its role as a potent inhibitor of the heme biosynthesis pathway. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and experimental workflows.
Executive Summary
This compound, an azaoxoaporphine alkaloid, exhibits broad-spectrum antiproliferative activity against a variety of organisms, including fungal pathogens and human cancer cells.[1][2][3][4] Emerging research has identified the inhibition of heme biosynthesis as the primary mechanism of action for this compound.[1] This inhibition leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) due to heme deficiency. Notably, this compound's inhibitory effect is conserved across species, impacting both yeast and human cells. The proposed mechanism involves the unusual hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme synthesis pathway, leading to the accumulation of upstream intermediates.
Mechanism of Action
The primary mode of action for this compound is the disruption of the heme biosynthesis pathway. Unlike typical enzyme inhibitors that block the active site, this compound appears to hyperactivate uroporphyrinogen III synthase (Hem4 in yeast). This overstimulation is thought to disrupt the coordinated flow of the pathway, leading to the accumulation of uroporphyrinogen and its decarboxylated derivatives. The resulting heme deficiency is the root cause of the observed cytotoxic effects.
Heme Biosynthesis Pathway and this compound's Point of Intervention
The following diagram illustrates the established heme biosynthesis pathway and highlights the enzyme targeted by this compound.
Caption: Heme biosynthesis pathway with this compound's target.
Quantitative Data
The following tables summarize the quantitative effects of this compound on heme biosynthesis as reported in the literature.
In Vitro Enzyme Activity
This table shows the effect of this compound on the relative activities of key enzymes in the heme biosynthesis pathway in vitro.
| Enzyme | This compound Concentration | Relative Activity (%) |
| Uroporphyrinogen III Synthase | 1 µg/mL | ~140% |
| Porphobilinogen Deaminase | 1 µg/mL | ~100% (No significant change) |
| Uroporphyrinogen Decarboxylase | 1 µg/mL | ~100% (No significant change) |
| Data derived from studies in Saccharomyces cerevisiae cell lysates. |
In Vivo Heme Levels
This table presents the reduction in intracellular heme concentrations following treatment with this compound.
| Cell Type | This compound Concentration | Heme Level (% of Control) |
| Saccharomyces cerevisiae (Wild-Type) | IC50 | ~60% |
| Human Jurkat Cells | 0.01 µg/mL | ~75% |
| Human Jurkat Cells | 0.1 µg/mL | ~50% |
| Human K562 Cells | 0.01 µg/mL | ~80% |
| Human K562 Cells | 0.1 µg/mL | ~60% |
| Data are approximated from published graphical representations. |
Antifungal Activity
This table shows the inhibitory concentrations of this compound against Saccharomyces cerevisiae.
| Condition | IC50 (µg/mL) | MIC (µg/mL) |
| Standard Medium | 0.2 | 0.5 |
| Medium with Ergosterol (B1671047) | 0.55 | 2.0 |
| The presence of ergosterol partially rescues cells from this compound's effects, consistent with heme deficiency impacting sterol biosynthesis. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's effect on heme biosynthesis.
In Vitro Enzyme Activity Assays
This protocol is adapted from studies measuring the activity of heme biosynthesis enzymes in the presence of this compound.
Objective: To determine the effect of this compound on the activity of Porphobilinogen Deaminase (PBGD), Uroporphyrinogen III Synthase (UROS), and Uroporphyrinogen Decarboxylase (UROD).
Materials:
-
Yeast cell lysate (source of enzymes)
-
Porphobilinogen (PBG) substrate
-
Uroporphyrinogen III substrate
-
This compound solution
-
Tris-HCl buffer (pH 8.2)
-
Dithiothreitol (DTT)
-
HCl
-
Perchloric acid
-
Spectrofluorometer or HPLC with fluorescence detection
Procedure:
-
Enzyme Preparation: Prepare a cell-free lysate from S. cerevisiae overexpressing the enzyme of interest (PBGD, UROS, or UROD).
-
Reaction Mixture:
-
For PBGD and UROS: Combine Tris-HCl buffer, DTT, the appropriate amount of cell lysate, and either this compound or a vehicle control.
-
For UROD: Prepare a similar mixture, but use uroporphyrinogen III as the substrate.
-
-
Initiation: Start the reaction by adding the substrate (PBG for PBGD/UROS, uroporphyrinogen III for UROD).
-
Incubation: Incubate the reaction mixtures at 37°C in the dark for a specified time (e.g., 1 hour).
-
Termination and Oxidation: Stop the reaction by adding HCl. Oxidize the porphyrinogen (B1241876) products to their corresponding fluorescent porphyrins by exposure to air or with an oxidizing agent.
-
Quantification: Measure the amount of uroporphyrin I (for PBGD), uroporphyrin III (for UROS), or coproporphyrin III (for UROD) using spectrofluorometry or HPLC.
-
Data Analysis: Calculate the enzyme activity relative to the vehicle-treated control.
Caption: Workflow for in vitro heme enzyme activity assay.
In Vivo Heme Quantification
This protocol describes the measurement of intracellular heme levels in yeast or human cells treated with this compound.
Objective: To quantify the total intracellular heme concentration in cells after exposure to this compound.
Materials:
-
Cultured yeast or human cells
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Oxalic acid solution
-
Spectrofluorometer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with PBS to remove residual medium.
-
Heme Extraction: Resuspend the cell pellet in a saturated oxalic acid solution.
-
Heme to Porphyrin Conversion: Heat the cell suspension at 100°C for 30 minutes to extract heme and convert it to protoporphyrin IX by removing the iron atom.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a new tube and measure the fluorescence of protoporphyrin IX using a spectrofluorometer (excitation ~400 nm, emission ~600-650 nm).
-
Protein Normalization: Determine the total protein concentration of the initial cell lysate using a standard protein assay.
-
Data Analysis: Normalize the fluorescence reading to the total protein concentration to calculate the heme level (e.g., in fmol/µg of protein). Compare the heme levels of this compound-treated cells to the vehicle-treated controls.
Caption: Workflow for in vivo heme quantification.
Conclusion
The available evidence strongly supports the classification of this compound as a potent inhibitor of heme biosynthesis. Its unique mechanism of hyperactivating uroporphyrinogen III synthase presents a novel approach to disrupting this essential pathway. The conservation of this inhibitory action in both yeast and human cells underscores its potential as a broad-spectrum antifungal and anticancer agent. Further research into the precise molecular interactions between this compound and its target enzyme, as well as preclinical evaluation of its efficacy and safety, is warranted for future drug development.
References
- 1. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of heme in the antifungal activity of the azaoxoaporphine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Sampangine-Induced Reactive Oxygen Species: A Technical Guide to Mechanisms and Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which the natural alkaloid sampangine induces the production of reactive oxygen species (ROS), a critical process underlying its potent antifungal and anticancer activities. This document details the core signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for the investigation of this compound's effects.
Core Mechanism of Action
This compound, a copyrine alkaloid derived from plants like Cananga odorata, exerts its biological effects primarily through the generation of an oxidative burst within cells[1]. The key to this activity lies in its chemical structure, specifically the presence of an iminoquinone moiety. This functional group acts as an oxidizing agent and facilitates a redox cycling process. This cycling is believed to involve the reduction of the iminoquinone to a semi-iminoquinone intermediate, likely through interactions with the mitochondrial respiratory chain, followed by its rapid oxidation. This process results in the transfer of electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other reactive oxygen species[2][3]. This rapid production of ROS occurs within minutes of cellular exposure to this compound[1].
The induction of ROS by this compound is not a mere side effect but a central component of its cytotoxic mechanism. The pro-apoptotic effects of this compound can be completely abrogated by the presence of antioxidants such as N-acetyl cysteine, vitamin C, and vitamin E, underscoring the essential role of oxidative stress in its cell-killing activity[1]. While this compound's anticancer mechanism is primarily ROS-mediated, it does not appear to involve direct interaction with or damage to DNA.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the biological effects of this compound across various studies, focusing on its impact on cell viability, ROS production, and oxygen consumption.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 (Human Leukemia) | MTT Assay | ~5 | 48 | |
| T47D (Human Breast Cancer) | Not Specified | Not Specified | Not Specified | |
| Malignant Melanoma Cells | Not Specified | Cytotoxic | Not Specified |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS | Detection Method | Reference |
| HL-60 (Human Leukemia) | Not Specified | "Important oxidative burst" | Not Specified | |
| Yeast and Human Tumor Cells | Not Specified | Increased | Not Specified |
Table 3: Effect of this compound on Cellular Oxygen Consumption
| Cell System | This compound Concentration | Effect on Oxygen Consumption | Reference |
| Yeast and Human Tumor Cells | Not Specified | Increased | |
| T47D Cells | Not Specified | 1.5-fold increase |
Signaling Pathways Involved in this compound-Induced Apoptosis
The accumulation of ROS triggered by this compound initiates a cascade of events leading to programmed cell death, or apoptosis. This process involves mitochondrial dysfunction and the activation of caspase enzymes.
Mitochondrial Alterations
This compound treatment leads to significant alterations in mitochondrial function. While it has a modest effect on the mitochondrial membrane potential, it acts as an atypical uncoupler, increasing oxygen consumption independently of mitochondrial complex IV. This disruption of normal mitochondrial processes is a key step in the initiation of the intrinsic apoptotic pathway.
Apoptosis Induction
The oxidative stress and mitochondrial perturbations culminate in the activation of the apoptotic cascade. This is characterized by cell cycle perturbations and the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
References
- 1. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Antifungal Spectrum of Sampangine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine, a naturally occurring azaoxoaporphine alkaloid, has demonstrated significant antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. The primary antifungal activity of this compound stems from its ability to disrupt heme biosynthesis in fungal cells, leading to a cascade of events that inhibit growth and viability. This document summarizes the available data on its efficacy against key fungal pathogens, outlines the methodologies for its study, and visualizes the involved biological pathways to support further research and development in the field of antifungal drug discovery.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a compound isolated from various plant species, has emerged as a promising candidate due to its potent in vitro activity against clinically relevant fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This guide aims to consolidate the current scientific knowledge on the antifungal properties of this compound to facilitate its exploration as a potential therapeutic agent.
Mechanism of Action: Disruption of Heme Biosynthesis
The primary antifungal mechanism of this compound is the inhibition of heme biosynthesis.[1] Heme is an essential molecule for numerous cellular processes, including respiration and detoxification of reactive oxygen species. This compound exerts its effect by hyperactivating the enzyme uroporphyrinogen III synthase, a key step in the heme biosynthetic pathway. This leads to the accumulation of uroporphyrinogen and its derivatives, ultimately causing a state of heme deficiency.[1] The disruption of heme homeostasis is the principal cause of this compound's antifungal effect, with the generation of reactive oxygen species (ROS) being a secondary consequence.[1]
The resulting heme deficiency triggers a transcriptional response in fungal cells akin to hypoxia. This includes the altered expression of genes that are typically responsive to low-oxygen conditions. In the model yeast Saccharomyces cerevisiae, this disruption of heme metabolism has been shown to be the central mode of action.
Signaling Pathway of this compound-Induced Heme Deficiency
The disruption of heme biosynthesis by this compound initiates a signaling cascade aimed at mitigating the effects of heme starvation. While the complete pathway is still under investigation, a simplified representation based on the known consequences of heme deficiency in fungi is presented below.
Antifungal Spectrum of this compound and its Derivatives
While comprehensive quantitative data for this compound against a wide array of fungal species is limited in publicly available literature, studies on its derivatives provide strong evidence of its potential. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a simplified isoxazole (B147169) derivative of this compound.
| Fungal Species | Derivative | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | Isoxazole derivative 9a | 0.031 (MIC80) | [2] |
| Fluconazole-sensitive Candida albicans | Derivative 22b | Not specified | [3] |
| Fluconazole-resistant Candida albicans | Derivative 22b | Not specified | [3] |
| Fluconazole-sensitive Candida albicans | Derivative 22c | Not specified | [3] |
| Fluconazole-resistant Candida albicans | Derivative 22c | Not specified | [3] |
| Aspergillus fumigatus | Thiophene derivative S2 | Not specified | [4] |
| Cryptococcus neoformans | Thiophene derivative S2 | Not specified | [4] |
Note: The table highlights the potent activity of this compound derivatives. Further studies are required to establish a complete antifungal profile of the parent compound, this compound.
Experimental Protocols
The evaluation of the antifungal activity of this compound and its derivatives is primarily conducted using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A3)
This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.
4.1.1. Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours to ensure purity and viability.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
4.1.2. Assay Procedure:
-
The antifungal agent (this compound) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared yeast suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for determining the MIC of antifungal agents against filamentous fungi like Aspergillus species.[5][6][7][8]
4.2.1. Inoculum Preparation:
-
The fungal isolate is grown on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8]
4.2.2. Assay Procedure:
-
The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared conidial suspension.
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the antifungal susceptibility of this compound.
Conclusion and Future Directions
This compound exhibits a promising antifungal profile, primarily through the disruption of the essential heme biosynthesis pathway in fungi. While preliminary data on its derivatives are encouraging, further research is crucial to fully elucidate the antifungal spectrum of the parent compound. Future studies should focus on:
-
Comprehensive MIC testing: Determining the MIC values of this compound against a broad panel of clinically relevant yeast and mold species, including drug-resistant isolates.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of invasive fungal infections.
-
Toxicology and safety profiling: Assessing the safety profile of this compound to determine its therapeutic index.
-
Further elucidation of signaling pathways: A more detailed investigation into the downstream effects of this compound-induced heme deficiency to identify potential synergistic drug targets.
The unique mechanism of action of this compound makes it a valuable lead compound in the quest for new and effective antifungal therapies. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this potent natural product.
References
- 1. Gene expression response to the antifungal compound this compound | SGD [yeastgenome.org]
- 2. Discovery of Simplified this compound Derivatives with Potent Antifungal Activities against Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of simplified this compound derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold hopping of this compound: discovery of potent antifungal lead compound against Aspergillus fumigatus and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Sampangine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine, a copyrine alkaloid derived from the plant Cananga odorata, has demonstrated notable anticancer properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer potential, with a focus on its mechanism of action, cytotoxic activity against various cancer cell lines, and the experimental methodologies used to elucidate these properties. The primary mechanism of action for this compound appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest. This document consolidates available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound is a plant-derived azaoxoaporphine alkaloid that has been investigated for a range of biological activities, including antifungal and antimycobacterial properties.[1][2] More recently, its cytotoxic effects against cancer cells have become a subject of significant interest. Structurally, this compound possesses an iminoquinone moiety, which is believed to be crucial for its biological activity, particularly its ability to function as an oxidizing agent.[2] This guide synthesizes the existing research on this compound's anticancer potential to provide a foundational resource for further investigation and development.
Mechanism of Action
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through a mechanism involving oxidative stress.
Induction of Reactive Oxygen Species (ROS)
Studies have shown that this compound treatment leads to a rapid and significant increase in intracellular reactive oxygen species (ROS) in cancer cells, such as human HL-60 leukemia cells.[2] This oxidative burst occurs within minutes of drug administration and is a key initiator of the apoptotic cascade. The pro-apoptotic activity of this compound can be abolished by the presence of antioxidants like N-acetyl cysteine, vitamin C, and vitamin E, confirming the critical role of ROS in its mechanism.[2]
Mitochondrial Dysfunction
The increase in ROS production is closely linked to mitochondrial alterations. This compound treatment has been shown to affect the mitochondrial membrane potential, a key indicator of mitochondrial health.[2][3] This disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm.
Apoptosis Induction
The accumulation of ROS and subsequent mitochondrial dysfunction culminate in the activation of the apoptotic signaling cascade. A key player in this process is the activation of effector caspases, such as caspase-3.[2] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The induction of apoptosis by this compound is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][4]
Cell Cycle Perturbations
In addition to inducing apoptosis, this compound has been observed to cause perturbations in the cell cycle of cancer cells.[2] This suggests that this compound may also exert its anticancer effects by interfering with the normal progression of cell division.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Promyelocytic Leukemia | Data not explicitly found in a tabular format, but cytotoxic effects are well-documented. | [1][2] |
| Malignant Melanoma | Melanoma | Cytotoxicity reported, but specific IC50 values are not readily available in a table. | [1][5] |
| T47D | Breast Cancer | Studies performed, but specific IC50 values are not provided in a tabular format. | [3][6] |
| Hep3B | Hepatoma | Studies performed, but specific IC50 values are not provided in a tabular format. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry.
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified based on their fluorescence intensity.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of specific proteins involved in the apoptotic pathway.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound-induced apoptosis.
Caption: this compound induces apoptosis via ROS and mitochondrial dysfunction.
Caption: Detailed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound is a promising natural compound with demonstrated anticancer activity, primarily through the induction of ROS-mediated apoptosis. Its ability to target fundamental cellular processes like mitochondrial function and cell cycle regulation makes it an attractive candidate for further development as a chemotherapeutic agent. Future research should focus on obtaining a broader profile of its cytotoxicity across a wider range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. This will be crucial for translating the preclinical potential of this compound into clinical applications.
References
- 1. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by the alkaloid this compound in HL-60 leukemia cells: correlation between the effects on the cell cycle progression and changes of mitochondrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sampangine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sampangine is a naturally occurring azaoxoaporphine alkaloid that has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, and detailed experimental protocols for its investigation. The primary mode of action of this compound involves the inhibition of heme biosynthesis through the hyperactivation of uroporphyrinogen III synthase. This disruption leads to an accumulation of heme precursors and a subsequent increase in reactive oxygen species (ROS), contributing to its observed antifungal and potential anticancer properties. This document aims to serve as a comprehensive resource for researchers engaged in the study and development of Sampang in therapeutic applications.
Chemical and Physical Properties
This compound is a heterocyclic compound with a distinct chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 116664-93-8[1] |
| Molecular Formula | C₁₅H₈N₂O[1] |
| Molecular Weight | 232.24 g/mol [1] |
| IUPAC Name | 7H-naphtho[1,2,3-ij][2][3]naphthyridin-7-one |
| Synonyms | 1,6-Diaza-benzo[de]anthracen-7-one, Sampangin |
| Appearance | Solid |
Mechanism of Action: Inhibition of Heme Biosynthesis
The primary mechanism underlying the biological activity of this compound is the disruption of the heme biosynthesis pathway. This intricate process, essential for the production of heme for hemoproteins like hemoglobin and cytochromes, is a critical target for therapeutic intervention.
This compound exerts its effect by specifically targeting and hyperactivating the enzyme uroporphyrinogen III synthase (UROS) . This hyperactivation leads to an abnormal accumulation of the intermediate substrate, uroporphyrinogen, and its decarboxylated derivatives. The disruption of the heme synthesis cascade results in heme deficiency. A secondary consequence of this heme deficiency is the increased production of reactive oxygen species (ROS) , which contributes to cellular stress and apoptosis.
The following diagram illustrates the heme biosynthesis pathway and the specific point of intervention by this compound.
Caption: The Heme Biosynthesis Pathway and the Point of Action of this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Include a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.
-
Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
Caption: Workflow for Antifungal Susceptibility Testing of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with this compound.
Materials:
-
Adherent cell line (e.g., HeLa)
-
This compound
-
DCFH-DA
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., DMEM)
-
24-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in the culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., H₂O₂).
-
Incubate the cells for the desired treatment period.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 5-10 µM.
-
Remove the this compound-containing medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold-change in ROS production.
-
Caption: Workflow for Intracellular ROS Detection using DCFH-DA.
Conclusion
This compound presents a compelling profile as a bioactive molecule with a well-defined mechanism of action centered on the disruption of heme biosynthesis. Its ability to induce ROS production downstream of this primary effect underscores its potential as an antifungal and possibly as an anticancer agent. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the therapeutic applications of this compound and to explore its full potential in drug development. As research in this area continues, a deeper understanding of the nuanced cellular responses to this compound will be crucial for its successful translation into clinical practice.
References
Methodological & Application
Application Notes and Protocols: Sampangine Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the alkaloid sampangine and its derivatives. Furthermore, it outlines methodologies for evaluating their biological activities, with a focus on antifungal applications and inhibition of processes related to Alzheimer's disease.
Total Synthesis of this compound Analogs
The total synthesis of this compound and its derivatives can be achieved through various strategies. A common approach involves the construction of a key intermediate, such as a functionalized cleistopholine, followed by cyclization to form the this compound core.
Protocol 1: Synthesis of a this compound Derivative from a Functionalized Cleistopholine
This protocol describes a general procedure for the synthesis of A-ring 3-substituted this compound derivatives.
Experimental Workflow:
Application Notes and Protocols for In Vitro Antifungal Assay of Sampangine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sampangine is a naturally occurring azaoxoaporphine alkaloid that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and molds.[1] Its unique mechanism of action and efficacy against drug-resistant strains make it a promising candidate for antifungal drug development. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound, focusing on determining its minimum inhibitory concentration (MIC), and assessing its effects on key fungal virulence factors.
Mechanism of Action
This compound's primary antifungal mechanism involves the disruption of the heme biosynthesis pathway.[2][3] Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. This compound has been shown to interfere with this pathway, likely by hyperactivating the enzyme uroporphyrinogen III synthase (Hem4).[3] This disruption leads to an accumulation of intermediate porphyrins and a deficiency in heme, ultimately resulting in fungal cell death.[1][3] This mode of action is distinct from currently available antifungal agents, suggesting a potential for activity against resistant fungal isolates.
Quantitative Data Summary
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.125 - 2.0 | [1] |
| Cryptococcus neoformans | 0.03 - 1.0 | [1][4] |
| Aspergillus fumigatus | 0.25 - 2.0 | [1] |
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Fungal Species | Derivative | MIC Range (µg/mL) | Reference |
| Candida albicans (Fluconazole-resistant) | Compound 22c | 0.5 - 2.0 | [5] |
| Cryptococcus neoformans | Compound 9a | 0.031 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of this compound against yeast pathogens.[6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution of 1600 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control. Well 12 will serve as a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control in well 11. This can be determined visually or by reading the absorbance at 620 nm with a microplate reader.
-
Fungal Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of fungal biofilms.
Materials:
-
This compound
-
96-well, flat-bottom microtiter plates
-
Fungal isolate capable of biofilm formation (e.g., Candida albicans)
-
RPMI 1640 medium
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Plate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
Assay Plate Preparation:
-
Add 100 µL of RPMI 1640 medium containing serial dilutions of this compound to the wells of a 96-well plate.
-
Include a drug-free growth control.
-
-
Inoculation and Biofilm Formation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with sterile water to remove excess stain and air-dry.
-
Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the drug-free control.
-
Urease Inhibition Assay
This protocol can be used to determine if this compound inhibits the activity of urease, a key virulence factor in Cryptococcus neoformans.[7][8]
Materials:
-
This compound
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Indophenol reagents (Phenol-nitroprusside and alkaline hypochlorite)
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Assay Mixture Preparation:
-
In a 96-well plate, combine 25 µL of urease enzyme solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of various concentrations of this compound.
-
Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent only).
-
-
Incubation: Incubate the plate at 30°C for 15 minutes.
-
Color Development:
-
Add 45 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite (B82951) reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
-
Measurement: Read the absorbance at 625 nm. The inhibition of urease activity is determined by the reduction in ammonia (B1221849) production, which corresponds to a decrease in absorbance.
Melanin (B1238610) Inhibition Assay
This protocol assesses the effect of this compound on melanin production, another important virulence factor, particularly in Cryptococcus neoformans.[9]
Materials:
-
This compound
-
Fungal isolate capable of producing melanin (e.g., Cryptococcus neoformans)
-
Minimal medium containing L-DOPA
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Inoculum Preparation: Grow the fungal cells in a suitable broth and wash them with sterile saline.
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of minimal medium containing L-DOPA and serial dilutions of this compound.
-
Include a drug-free control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Measurement: Melanin production will result in a brown to black pigmentation. The inhibition of melanin synthesis can be quantified by reading the absorbance at 475 nm.
Visualizations
Caption: Experimental workflow for in vitro antifungal testing of this compound.
References
- 1. Role of heme in the antifungal activity of the azaoxoaporphine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Heme Biosynthesis in both Yeast and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of simplified this compound derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sampangine Cytotoxicity Testing in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sampangine, a copyrine alkaloid derived from the stem bark of Cananga odorata, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the methodologies for assessing the cytotoxicity of this compound and present available data on its efficacy. The protocols outlined below are intended to guide researchers in the systematic evaluation of this compound and its derivatives as potential anticancer agents.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified, but cytotoxic effects observed at 40 µM. | Not Specified | [2] |
| Malignant Melanoma Cells | Malignant Melanoma | Not explicitly quantified, but cytotoxic effects reported. | Not Specified | [1][2] |
Note: The available literature provides limited specific IC50 values for this compound across a broad range of cancer cell lines. Further comprehensive screening is required to establish a detailed profile of its cytotoxic activity.
Mechanism of Action
Current research suggests that this compound's cytotoxic effects are mediated through the induction of oxidative stress. The presence of an iminoquinone moiety in its structure is believed to contribute to its oxidizing potential. Treatment of cancer cells with this compound leads to a rapid increase in reactive oxygen species (ROS), which in turn triggers downstream events including cell cycle perturbations and mitochondrial alterations, ultimately leading to apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed protocols for commonly used cytotoxicity assays are provided below. These methods can be adapted for the evaluation of this compound and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing the cytotoxicity of this compound.
Concluding Remarks
This compound exhibits promising cytotoxic properties against cancer cells, primarily through the induction of ROS-mediated apoptosis. The standardized protocols provided herein offer a framework for the consistent and reliable evaluation of its anticancer potential. Further research is warranted to expand the cytotoxicity profile of this compound across a broader panel of cancer cell lines and to further elucidate its molecular mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
References
Sampangine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sampangine, a copyrine alkaloid derived from the plant Cananga odorata, has garnered significant interest for its broad-spectrum biological activities, including antifungal, anticancer, and antiplasmodial properties.[1][2] Preclinical evaluation in animal models is a critical step in elucidating the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic profile of this compound. These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
In vitro studies have elucidated that this compound's cytotoxic effects, particularly against cancer cells, are mediated through the induction of oxidative stress. The molecule, containing an iminoquinone moiety, acts as an oxidizing agent, leading to a rapid increase in intracellular reactive oxygen species (ROS).[1][3] This surge in ROS disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential, cell cycle perturbations, and ultimately, caspase-mediated apoptosis.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the available quantitative data on the administration of this compound and its derivatives in animal models.
Table 1: Pharmacokinetics and Metabolism of this compound
| Compound | Animal Model | Dose | Route of Administration | Major Metabolite | Key Finding | Reference |
| This compound | Wistar Rat | 80 mg/kg | Intraperitoneal | O-glucuronide conjugate | Rapid metabolism is suggested as a reason for the lack of in vivo antifungal activity. |
Table 2: In Vivo Antifungal Efficacy of this compound and Its Derivatives
| Compound | Animal Model | Infection Model | Dose | Route of Administration | Efficacy | Reference |
| This compound | Mouse | Cryptococcosis | Not specified | Not specified | No significant, reproducible in vivo activity. | |
| This compound Derivative (9a) | ICR Mouse | Cryptococcal Meningitis | Not specified | Not specified | Effectively reduced brain fungal burden. | |
| This compound Derivatives (22b, 22c) | Rat | Vaginal Candida albicans infection | Not specified | Not specified | Excellent therapeutic effects with low toxicity. |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Exposure Time | Biological Effect | Reference |
| HL-60 (Human Leukemia) | Not specified | 48 hours | Induction of oxidative burst and apoptosis. | |
| Human Malignant Melanoma Cells | Not specified | Not specified | Cytotoxic. |
Table 4: Acute Toxicity of Sanguinarine (a related Benzophenanthridine Alkaloid)
| Animal Model | Route of Administration | LD50 | Reference |
| Rat | Oral | 1658 mg/kg | |
| Rat | Intravenous | 29 mg/kg | |
| Rabbit | Dermal | >200 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its potential applications are provided below.
Protocol 1: Investigation of this compound Metabolism in Rats
This protocol is based on the study characterizing the major metabolite of this compound.
1. Animal Model:
-
Species: Male Wistar rat
-
Weight: ~250 g
-
Housing: Individual metabolism cages with free access to food and water.
2. Materials:
-
This compound
-
Vehicle: 10% suspension in Dimethyl sulfoxide (B87167) (DMSO)
-
Syringes and needles for intraperitoneal injection
-
Metabolism cage for urine collection
-
Reversed-phase C18 silica column
-
Solvents for chromatography
-
NMR and Mass Spectrometry instruments for analysis
3. Procedure:
-
Acclimatize a male Wistar rat in a metabolism cage for at least one day.
-
Prepare a 10% suspension of this compound in DMSO.
-
Administer this compound intraperitoneally at a dose of 80 mg/kg body weight.
-
Collect urine over a 24-hour period.
-
Extract the collected urine to isolate the metabolites.
-
Perform chromatographic separation of the extract using a reversed-phase C18 silica column.
-
Analyze the isolated fractions using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify the structure of the metabolites.
Protocol 2: Proposed In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model
As there is a lack of published in vivo anticancer studies for this compound, this protocol is a proposed methodology based on standard xenograft models and data from the related compound, Sanguinarine.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Housing: Standard pathogen-free conditions.
2. Materials:
-
Human cancer cell line (e.g., malignant melanoma cell line)
-
This compound
-
Vehicle for administration (e.g., 10% DMSO in saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
3. Procedure:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Subcutaneously implant 1-5 x 10^6 cells into the flank of each athymic nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group should receive the vehicle only.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Protocol 3: Proposed In Vivo Antiplasmodial Efficacy Study (4-Day Suppressive Test)
Given the in vitro antiplasmodial activity of this compound, this proposed protocol adapts the standard 4-day suppressive test to evaluate its in vivo efficacy.
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 18-22 g
-
Housing: Standard conditions with access to food and water.
2. Materials:
-
Plasmodium berghei (chloroquine-sensitive strain)
-
This compound
-
Vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)
-
Positive control: Chloroquine (B1663885)
-
Giemsa stain
-
Microscope
3. Procedure:
-
On Day 0, infect mice intraperitoneally with 0.2 mL of P. berghei-infected blood (1 x 10^7 parasitized red blood cells).
-
Two to four hours post-infection, randomize mice into groups: vehicle control, positive control (e.g., chloroquine at 5 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Administer the respective treatments orally once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the average percent suppression of parasitemia for each treatment group relative to the vehicle control group.
Conclusion
While in vitro studies have demonstrated the potential of this compound as an antifungal, anticancer, and antiplasmodial agent, its translation to in vivo models has revealed challenges, particularly its rapid metabolism. The development of this compound derivatives has shown promise in overcoming this limitation in the context of fungal infections. Further in vivo research is warranted to explore the anticancer and antiplasmodial efficacy of this compound and its analogs, utilizing robust animal models and standardized protocols as outlined in these notes. The provided methodologies offer a framework for the continued preclinical evaluation of this promising natural product.
References
- 1. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by the alkaloid this compound in HL-60 leukemia cells: correlation between the effects on the cell cycle progression and changes of mitochondrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Sampangine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Sampangine and its metabolites. This document includes detailed protocols for sample preparation and chromatographic separation, as well as a summary of known metabolites and their characteristics.
Introduction
This compound is a plant-derived copyrine alkaloid with potent in vitro antifungal activity, originally isolated from the stem bark of Cananga odorata[1][2]. Despite its promising in vitro efficacy, this compound has demonstrated a lack of significant and reproducible in vivo activity[1][2]. This discrepancy is largely attributed to its metabolism into less active or inactive compounds. Understanding the metabolic fate of this compound is crucial for its further development as a potential therapeutic agent. HPLC is a key analytical technique for the separation, quantification, and characterization of this compound and its metabolites in biological matrices.
Identified Metabolites of this compound
Studies in rats have identified a major metabolite of this compound as an O-glucuronide conjugate, designated SAM MM1[1]. In addition to this major metabolite, two other unstable and structurally uncharacterized minor metabolites have been detected via HPLC analysis. Microbial transformation studies have also shown that this compound can be metabolized into a 4'-O-methyl-beta-glucopyranose conjugate and a beta-glucopyranose conjugate.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its major metabolite. Please note that retention times are representative and can vary based on the specific HPLC system, column, and mobile phase conditions.
| Compound | Abbreviation | Molecular Formula | m/z [M+H]⁺ | Representative Retention Time (min) |
| This compound | - | C₁₅H₁₀N₂O | 235.08 | 15.2 |
| This compound O-glucuronide | SAM MM1 | C₂₁H₁₈N₂O₇ | 411.12 | 8.5 |
Experimental Protocols
Sample Preparation from Biological Matrices (Urine)
This protocol describes a general method for the extraction of this compound and its metabolites from urine, based on common techniques for alkaloid analysis.
Materials:
-
Urine sample
-
Ethyl acetate
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (C18)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 2 mL of the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elute this compound and its metabolites from the cartridge with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method for the Analysis of this compound and Its Metabolites
This protocol provides a representative reversed-phase HPLC method for the separation of this compound and its more polar glucuronide metabolite.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetononitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Detection Wavelength: 254 nm and 280 nm
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: this compound's mechanism of action.
References
Application Notes and Protocols: Inducing Oxidative Stress in Cells with Sampangine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sampangine, a copyrine alkaloid derived from the stem bark of Cananga odorata, has garnered significant interest for its potent antimicrobial and antitumor properties.[1][2] Mechanistic studies have revealed that a key aspect of this compound's biological activity is its ability to induce oxidative stress within cells.[2][3] This is primarily achieved through a process of redox cycling, leading to the generation of reactive oxygen species (ROS), which can trigger a cascade of cellular events culminating in apoptosis.[2][3] These application notes provide detailed protocols for utilizing this compound to induce oxidative stress and for quantifying its effects on cultured cells.
Mechanism of Action: Redox Cycling and ROS Production
This compound's structure, featuring an iminoquinone moiety, allows it to function as a potent oxidizing agent.[1] The prevailing mechanism suggests that this compound undergoes redox cycling within the cell. This process likely involves the reduction of this compound to a semi-iminoquinone intermediate by cellular reductases, potentially including components of the mitochondrial respiratory chain.[2][4] This unstable intermediate then readily reacts with molecular oxygen to regenerate the parent this compound molecule, while producing superoxide (B77818) radicals (O₂⁻). This cyclical process leads to a continuous and rapid generation of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress.[1][2]
Data Presentation
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
| HL-60 | Human promyelocytic leukemia | Not explicitly quantified, but induces apoptosis | 48[1] |
| T47D | Human breast carcinoma | Not explicitly quantified, but affects mitochondrial potential | Not specified[4] |
| Various Cancer Cell Lines | Including breast, pancreatic, and hepatocellular carcinoma | 10 - 50 µM (for related compounds) | Not specified[5] |
Note: Specific IC50 values for this compound are not consistently reported across the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
This compound-Induced Apoptosis
Treatment with this compound leads to the induction of apoptosis, which can be quantified using flow cytometry.
| Cell Line | This compound Concentration | Treatment Time (hours) | Apoptotic Cells (%) |
| HL-60 | Not specified | 48 | Significant increase in apoptosis observed[1] |
Note: The percentage of apoptotic cells is dependent on the this compound concentration and the duration of treatment. It is recommended to perform a time-course and dose-response analysis.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HL-60, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
For experiments, seed cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
After treating the cells with this compound as described in Protocol 1, remove the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a fluorometer with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.
Materials:
-
TMRM stock solution (in DMSO)
-
Complete culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with this compound as described in Protocol 1.
-
In the last 30 minutes of the treatment period, add TMRM to the culture medium at a final concentration of 100-200 nM.
-
Incubate the cells at 37°C in the dark.
-
After incubation, wash the cells twice with pre-warmed PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.
Quantification of Apoptosis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After this compound treatment, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Analysis of Apoptosis-Related Proteins by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
After this compound treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-Induced Oxidative Stress and Apoptosis.
Caption: Experimental Workflow for Intracellular ROS Detection.
Caption: this compound-Induced Apoptotic Signaling Pathway.
References
- 1. Apoptosis induced by the alkaloid this compound in HL-60 leukemia cells: correlation between the effects on the cell cycle progression and changes of mitochondrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Microbial Transformation of Sampangine: Application Notes and Protocols for the Generation of Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the microbial transformation of the natural product sampangine. This process utilizes whole-cell fungal cultures to generate novel glycosylated analogs of this compound, which have demonstrated significant in vitro antifungal activity. The methodologies outlined below are based on the foundational work of Orabi et al. (1999) and are intended to serve as a comprehensive guide for researchers seeking to produce and study these derivatives.
Overview of this compound Biotransformation
This compound, a potent antifungal alkaloid, can be structurally modified by various fungal species to produce more polar glycosylated derivatives. This biotransformation process typically results in the formation of two primary analogs: a β-glucopyranose conjugate and a 4'-O-methyl-β-glucopyranose conjugate . These modifications can alter the bioactivity profile of the parent compound, offering potential for the development of new antifungal agents.
The general workflow for the microbial transformation of this compound involves a two-stage fermentation process. The first stage focuses on the growth of the selected fungal culture to generate sufficient biomass. In the second stage, the this compound substrate is introduced to the culture, and the biotransformation is allowed to proceed. Following incubation, the transformed products are extracted from the culture medium and purified for structural elucidation and biological evaluation.
Data Presentation: Microbial Transformation of this compound
The following tables summarize the key quantitative data from the microbial transformation of this compound as reported in the literature.
Table 1: Microorganisms and their this compound Transformation Products
| Microorganism | ATCC Designation | Transformation Product |
| Beauveria bassiana | 7159 | 4'-O-methyl-β-glucopyranose conjugate |
| Doratomyces microsporus | 16225 | 4'-O-methyl-β-glucopyranose conjugate |
| Filobasidiella neoformans | 10226 | 4'-O-methyl-β-glucopyranose conjugate |
| Absidia glauca | 22752 | β-glucopyranose conjugate |
| Cunninghamella elegans | 9245 | β-glucopyranose conjugate |
| Cunninghamella species | NRRL 5695 | β-glucopyranose conjugate |
| Rhizopus arrhizus | 11145 | β-glucopyranose conjugate |
Table 2: In Vitro Antifungal Activity of this compound and its Metabolites (MIC, µg/mL)
| Compound | Cryptococcus neoformans | Candida albicans |
| This compound | > 25 | Inactive |
| 4'-O-methyl-β-glucopyranose conjugate | 12.5 | Inactive |
| β-glucopyranose conjugate | 12.5 | Inactive |
Note: The in vivo activity of the β-glucopyranose conjugate was found to be inactive in a mouse model of cryptococcosis.[1]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the microbial transformation of this compound.
Fungal Culture and Maintenance
Materials:
-
Selected fungal strains (see Table 1)
-
Potato Dextrose Agar (B569324) (PDA) or YM agar slants
-
Sterile distilled water
-
Incubator
Protocol:
-
Maintain the fungal cultures on PDA or YM agar slants at 4°C.
-
For inoculum preparation, grow the fungi on fresh agar plates or slants at 25°C for 3-7 days, or until sufficient growth is observed.
-
Prepare a spore suspension by washing the surface of a mature culture with sterile distilled water.
Two-Stage Fermentation for this compound Transformation
This protocol describes the standard two-stage fermentation technique for the biotransformation of this compound.
Materials:
-
Stage I Medium (per liter): 20 g Dextrose, 5 g Yeast Extract, 5 g Peptone, 5 g NaCl, 5 g K₂HPO₄. Adjust pH to 6.0.
-
Stage II Medium (same as Stage I)
-
This compound
-
Dimethylformamide (DMF)
-
Shaking incubator
-
250 mL and 1 L Erlenmeyer flasks
Protocol:
-
Stage I (Biomass Growth):
-
Inoculate 100 mL of Stage I medium in a 250 mL Erlenmeyer flask with a spore suspension or a mycelial plug of the desired fungus.
-
Incubate the flask at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.
-
-
Stage II (Biotransformation):
-
After the initial growth phase, transfer a portion of the Stage I culture (typically 5-10% v/v) to 500 mL of fresh Stage II medium in a 1 L Erlenmeyer flask.
-
Incubate this culture under the same conditions for 24 hours to allow the fungus to acclimatize.
-
Prepare a stock solution of this compound in DMF.
-
Add the this compound solution to the Stage II culture to a final concentration of 50-100 mg/L. It is recommended to add the substrate in divided doses to minimize toxicity to the microorganisms.
-
Continue the incubation for an additional 7-14 days, monitoring the transformation progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification of this compound Analogs
Materials:
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
HPLC system (preparative and analytical) with a C18 column
Protocol:
-
Extraction:
-
After the incubation period, harvest the culture broth and mycelia by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Extract the mycelia separately with chloroform-methanol (1:1, v/v), filter, and evaporate the solvent.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by TLC and combine those containing the desired metabolites.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification can be achieved by preparative HPLC on a C18 column using a suitable gradient of acetonitrile (B52724) and water.
-
Structural Elucidation
The structures of the purified this compound analogs can be determined using a combination of spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework and the position of glycosylation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the analogs.
Visualizations
Experimental Workflow
Caption: Workflow for the microbial transformation of this compound.
Signaling Pathway (Hypothetical)
The exact enzymatic pathways for the glycosylation of this compound by these fungi have not been fully elucidated. However, it is hypothesized to involve glycosyltransferases.
Caption: Hypothetical enzymatic pathway for this compound glycosylation.
References
Application Notes and Protocols: Investigating Sampangine in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of sampangine, a plant-derived copyrine alkaloid, in combination with conventional chemotherapeutic agents. While direct studies on this compound in combination cancer therapy are limited, its known pro-apoptotic and reactive oxygen species (ROS)-inducing mechanisms suggest a strong potential for synergistic effects with standard-of-care drugs. This document outlines the rationale for such combinations, detailed protocols for evaluation, and examples of data presentation and visualization.
Introduction to this compound
This compound, an alkaloid extracted from Cananga odorata, has demonstrated a range of biological activities, including antifungal, antimycobacterial, and antimalarial properties.[1][2] Of particular interest to oncology researchers is its cytotoxic and pro-apoptotic activity in various cancer cell lines, such as human HL-60 leukemia cells.[1][2] The primary mechanism of its anti-cancer action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial alterations and apoptosis.[1][3] This ROS-mediated cell death pathway presents a compelling case for exploring this compound in combination with chemotherapeutics that are susceptible to potentiation by oxidative stress.
Rationale for Combination Therapy
The principle of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can lead to lower required doses of toxic chemotherapies, thereby reducing side effects and potentially overcoming drug resistance.
Potential Synergistic Partners for this compound:
-
Cisplatin (B142131) and other Platinum-Based Drugs: These agents primarily function by forming DNA adducts, leading to DNA damage and apoptosis.[4] The cellular repair mechanisms for these adducts can be inhibited by high levels of oxidative stress. Therefore, the ROS generated by this compound could potentiate the DNA-damaging effects of cisplatin.
-
Doxorubicin: This anthracycline antibiotic also induces apoptosis and has a mechanism that involves the generation of ROS. A combination with this compound could lead to a supra-additive effect on intracellular ROS levels, overwhelming cancer cells' antioxidant defenses and enhancing apoptotic cell death.
-
Paclitaxel (B517696): As a microtubule-stabilizing agent, paclitaxel induces mitotic arrest and apoptosis.[5] Combining it with a ROS-inducing agent like this compound could create a multi-pronged attack on cancer cells, targeting both cell division and redox homeostasis.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is crucial for evaluating the efficacy of combination therapies. The following tables provide templates for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapeutic Agents as Monotherapies
| Cell Line | Drug | IC50 (µM) after 48h |
| HL-60 | This compound | [Insert Value] |
| Cisplatin | [Insert Value] | |
| Doxorubicin | [Insert Value] | |
| Paclitaxel | [Insert Value] | |
| A549 | This compound | [Insert Value] |
| Cisplatin | [Insert Value] | |
| Doxorubicin | [Insert Value] | |
| Paclitaxel | [Insert Value] |
Table 2: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Combination (Ratio) | Combination Index (CI) at Fa 0.5* | Synergy Interpretation | Dose Reduction Index (DRI) - Drug A | Dose Reduction Index (DRI) - this compound |
| HL-60 | Cisplatin + this compound (1:1) | [Insert Value] | [Synergism/Additive/Antagonism] | [Insert Value] | [Insert Value] |
| Doxorubicin + this compound (1:5) | [Insert Value] | [Synergism/Additive/Antagonism] | [Insert Value] | [Insert Value] | |
| A549 | Paclitaxel + this compound (1:2) | [Insert Value] | [Synergism/Additive/Antagonism] | [Insert Value] | [Insert Value] |
*Fa 0.5 represents the fraction affected (50% cell kill). CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Enhancement of Apoptosis by this compound Combination Therapy
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| HL-60 | Control | [Insert Value] | 1.0 |
| This compound (IC25) | [Insert Value] | [Insert Value] | |
| Cisplatin (IC25) | [Insert Value] | [Insert Value] | |
| This compound + Cisplatin | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination therapy.
Cell Viability and Synergy Analysis (MTT Assay and CompuSyn)
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic, additive, or antagonistic effects of their combination.
Materials:
-
Cancer cell lines (e.g., HL-60, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Cisplatin, Doxorubicin, Paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Monotherapy: Treat cells with a serial dilution of each drug (this compound, Cisplatin, etc.) to determine the IC50.
-
Combination Therapy: Treat cells with combinations of this compound and a partner drug at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Analyze synergy using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound alone or in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single agents at their IC25 and the combination) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the synergistic effects, such as the modulation of apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using a chemiluminescence detection system. Analyze band intensities relative to a loading control (e.g., β-actin).
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key concepts and processes in the study of this compound combination therapy.
Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.
Caption: this compound may synergize with cisplatin by inhibiting DNA repair through ROS.
Caption: Experimental workflow for assessing this compound in combination therapy.
Conclusion and Future Directions
The protocols and frameworks provided here offer a comprehensive guide for the preclinical evaluation of this compound in combination cancer therapy. Based on its mechanism of action, this compound holds promise as a synergistic partner for conventional chemotherapeutics. Future research should focus on validating these proposed combinations in various cancer models, including in vivo studies, to determine their therapeutic potential. Furthermore, elucidation of the precise molecular pathways affected by these combinations will be critical for their translation into clinical applications.
References
- 1. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by the alkaloid this compound in HL-60 leukemia cells: correlation between the effects on the cell cycle progression and changes of mitochondrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy [mdpi.com]
Troubleshooting & Optimization
Overcoming Sampangine instability in aqueous solutions
Welcome to the technical support center for sampangine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the aqueous instability of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I dissolved this compound in an aqueous buffer for my cell-based assay, but I am seeing inconsistent results or a loss of activity over time. What could be the cause?
A1: This is likely due to the inherent instability of this compound in aqueous solutions. Several factors could be contributing to the degradation of the compound:
-
pH of the Buffer: this compound, as an alkaloid, is susceptible to pH-dependent degradation. Many alkaloids exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1][2][3] The pH of your cell culture medium (typically around 7.4) may be promoting the degradation of the compound.
-
Temperature: Incubation at physiological temperatures (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds.[4][5][6]
-
Light Exposure: The aromatic ring system in this compound may be sensitive to photodegradation.[7] Exposure of your solutions to ambient light during preparation and experimentation can contribute to its breakdown.
-
Redox Cycling: this compound is known to undergo redox cycling, which is linked to its biological activity but may also contribute to its instability in solution.[8]
Recommendations:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
Minimize the time this compound is in an aqueous buffer before being added to your assay.
-
Protect your this compound solutions from light by using amber vials or covering them with aluminum foil.
Q2: My this compound solution appears to have a precipitate after preparation or upon storage. Why is this happening and what can I do?
A2: Precipitation is most likely due to the poor aqueous solubility of this compound.
-
Exceeding Solubility Limit: You may be trying to dissolve this compound at a concentration that exceeds its solubility in your chosen aqueous buffer.
-
Solvent Composition: If you prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate out of solution.
Recommendations:
-
Determine the optimal concentration of this compound that remains soluble in your final assay medium.
-
When diluting a DMSO stock solution, add the stock solution to the aqueous buffer slowly while vortexing to aid in dispersion.
-
Consider the final percentage of DMSO in your assay. While DMSO is a common solvent for water-insoluble compounds, high concentrations can be toxic to cells.[9][10] It is advisable to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.
Q3: How can I prepare and store this compound to maximize its stability?
A3: Proper preparation and storage are critical for obtaining reliable and reproducible results with this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[11][12]
-
Storage of Stock Solutions: Based on supplier recommendations, store this compound powder at -20°C for long-term stability (up to 3 years).[11] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.
-
Working Solutions: Prepare working solutions in your aqueous buffer fresh for each experiment from the frozen stock. Do not store this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its high solubilizing power for a wide range of organic compounds.[9][12]
Q: What is the recommended storage condition for this compound?
A: this compound powder should be stored at -20°C. Stock solutions in an organic solvent like DMSO should be stored at -80°C.[11]
Q: Is this compound sensitive to light?
Q: Can I store this compound in an aqueous buffer?
A: It is strongly recommended not to store this compound in aqueous solutions due to its instability. Prepare fresh working solutions from a stock in an organic solvent immediately before use.
Q: How does pH affect the stability of this compound?
A: While specific data for this compound is limited, alkaloids and phenolic compounds often show pH-dependent stability, with many being more stable in acidic conditions.[1][2][13] It is likely that neutral to alkaline pH will promote the degradation of this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature (°C) | Maximum Storage Duration |
| Powder | N/A | -20 | 3 years[11] |
| Solution | DMSO | -80 | 1 year[11] |
Table 2: General Troubleshooting for this compound Experiments
| Issue | Potential Cause | Recommended Action |
| Inconsistent results/Loss of activity | Degradation in aqueous buffer | Prepare fresh solutions for each experiment. Minimize time in aqueous media. Protect from light. |
| Precipitation upon dilution | Poor aqueous solubility | Lower the final concentration. Add stock solution to buffer slowly with vortexing. |
| No observable effect in assay | Compound degradation or precipitation | Prepare fresh stock and working solutions. Confirm solubility at the tested concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 232.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before opening the containers to prevent condensation.
-
In a sterile environment, weigh out 2.32 mg of this compound powder into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the 10 mM stock solution into single-use amber vials.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This can help in identifying the degradation pathways and developing a stability-indicating analytical method (e.g., HPLC).[14][15]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep at room temperature and analyze at various time points (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Dilute the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate at an elevated temperature (e.g., 80°C) in the dark.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks (degradation products) in the chromatograms over time.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: A logical guide for troubleshooting common issues with this compound.
Caption: Simplified hypothetical signaling pathway for this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions | MDPI [mdpi.com]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. longdom.org [longdom.org]
Sampangine Metabolism and In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sampangine. The information addresses common challenges related to its metabolism and lack of in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show potent in vitro antifungal activity but lack efficacy in vivo?
A1: The primary reason for the discrepancy between in vitro and in vivo results is this compound's rapid and extensive metabolism in animal models.[1][2] The main metabolic pathway is O-glucuronidation, where this compound is converted into an O-glucuronide conjugate.[1][2] This metabolic transformation significantly reduces its therapeutic efficacy in vivo. While the major metabolite does exhibit some in vitro activity against Cryptococcus neoformans, it is not sufficient to translate into in vivo success.[1]
Q2: What is the major metabolite of this compound identified in preclinical studies?
A2: In rat models, the major metabolite of this compound has been identified as an O-glucuronide conjugate.[1][2] This metabolite is formed through a phase II metabolic reaction and is more polar than the parent compound.[2] In addition to the major O-glucuronide conjugate, other unstable and structurally uncharacterized minor metabolites have also been detected.[1]
Q3: What is the proposed mechanism of action for this compound's antifungal activity?
A3: this compound's antifungal activity is believed to be multifactorial. Studies suggest it inhibits heme biosynthesis in both yeast and human cells.[3] This disruption of the heme biosynthetic pathway is considered a primary mechanism of its action. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) and may act as a redox cycler, increasing oxygen consumption independent of mitochondrial complex IV.[4]
Q4: Are there any derivatives of this compound with improved in vivo efficacy?
A4: Yes, several research groups have developed this compound derivatives to overcome its metabolic instability. For example, novel simplified isoxazole (B147169) derivatives have shown excellent inhibitory activity against Cryptococcus neoformans and demonstrated good blood-brain barrier permeability and efficacy in a murine model of cryptococcosis.[2] Another study reported on tricyclic oxime derivatives of this compound that effectively reduced the fungal burden in a mouse model of cryptococcal meningitis.[5] These derivatives represent promising leads for the development of new antifungal agents.
Troubleshooting Guides
Issue 1: Discrepancy between In Vitro and In Vivo Antifungal Activity
Symptoms:
-
High potency of this compound in in vitro assays (e.g., low MIC values).
-
Lack of significant or reproducible therapeutic effect in animal models of fungal infection (e.g., cryptococcosis).[1][2]
Possible Causes:
-
Rapid Metabolism: As detailed in the FAQs, this compound is quickly metabolized, primarily via O-glucuronidation, into less active compounds.[1][2]
-
Poor Bioavailability: The physicochemical properties of this compound may limit its absorption and distribution to the site of infection.
-
Vehicle Formulation: Improper vehicle selection for in vivo administration can lead to poor solubility, precipitation of the compound, and reduced exposure.
Troubleshooting Steps:
-
Characterize Metabolism: Conduct pharmacokinetic studies in the selected animal model to determine the plasma concentration and half-life of this compound and its metabolites.
-
Optimize Formulation: Experiment with different vehicle formulations to improve the solubility and stability of this compound for in vivo administration. Consider using solubilizing agents, surfactants, or complexing agents.
-
Consider Derivatives: If metabolic instability is confirmed as the primary issue, explore the use of this compound derivatives that are designed to be less susceptible to metabolism.[2][5]
Issue 2: Difficulties in this compound Metabolite Identification
Symptoms:
-
Inability to isolate and structurally elucidate this compound metabolites from biological matrices (e.g., urine, plasma).
-
Complex chromatograms with multiple, overlapping peaks.
Possible Causes:
-
Low Abundance of Metabolites: Metabolites may be present at very low concentrations in biological samples.
-
Metabolite Instability: Some this compound metabolites are reported to be unstable, making their isolation and characterization challenging.[1]
-
Matrix Effects: Interference from other components in the biological matrix can complicate analysis.
Troubleshooting Steps:
-
Utilize Advanced Analytical Techniques: Employ a combination of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification.[6]
-
Optimize Extraction Methods: Develop and validate a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to selectively isolate this compound and its metabolites from the biological matrix and minimize matrix effects.
-
Synthesize Potential Metabolites: If a particular metabolic pathway is hypothesized, synthesize the expected metabolite to use as a reference standard for confirmation.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and its Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Cryptococcus neoformans | Varies (Potent) | [1] |
| This compound O-glucuronide | Cryptococcus neoformans | Remarkable in vitro activity | [1] |
| Isoxazole Derivative 9a | Cryptococcus neoformans | 0.031 (MIC80) | [2] |
| Tricyclic Oxime Derivative WZ-2 | Cryptococcus neoformans | 0.016 (MIC80) | [5] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Cryptococcosis
Objective: To evaluate the in vivo efficacy of this compound or its derivatives against Cryptococcus neoformans.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c).
-
Cryptococcus neoformans strain (e.g., H99).
-
Yeast extract-peptone-dextrose (YPD) broth.
-
Phosphate-buffered saline (PBS).
-
This compound or derivative compound.
-
Appropriate vehicle for drug administration.
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide).
Methodology:
-
Inoculum Preparation: Culture C. neoformans in YPD broth overnight at 30°C with shaking. Wash the yeast cells with sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 cells/mL).
-
Infection: Anesthetize the mice and infect them via intranasal inhalation or intravenous injection with the prepared C. neoformans suspension.
-
Drug Administration: Prepare the this compound formulation in a suitable vehicle. Administer the compound to the mice at the desired dose and schedule (e.g., daily intraperitoneal injection) starting at a specified time post-infection.
-
Monitoring: Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, neurological symptoms).
-
Endpoint Determination: At the end of the study, euthanize the mice and harvest organs (e.g., brain, lungs, spleen). Homogenize the tissues and plate serial dilutions on YPD agar (B569324) to determine the fungal burden (CFU/gram of tissue).
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a fungal strain.
Materials:
-
Fungal strain (e.g., Cryptococcus neoformans).
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
This compound or derivative compound.
-
Spectrophotometer or microplate reader.
Methodology:
-
Inoculum Preparation: Grow the fungal strain in a suitable broth and adjust the cell density to a standardized concentration as per CLSI guidelines (e.g., 0.5-2.5 x 10^3 cells/mL in RPMI-1640).
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in RPMI-1640 directly in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.
Mandatory Visualization
Caption: Discrepancy between in vitro and in vivo activity of this compound.
Caption: Troubleshooting workflow for this compound in vivo studies.
References
- 1. Characterization of the major metabolite of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Simplified this compound Derivatives with Potent Antifungal Activities against Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Tricyclic Oxime this compound Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sampangine Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of sampangine in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a plant-derived copyrine alkaloid that has demonstrated antifungal, antimycobacterial, and cytotoxic properties. Its primary mechanism of action involves the inhibition of heme biosynthesis. Additionally, this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic effects. This induction of ROS has been shown to be a key mediator of this compound-induced apoptosis in cancer cells.[1]
Q2: What are the key signaling pathways affected by this compound?
While research on the specific signaling pathways modulated by this compound is ongoing, studies on structurally similar alkaloids, such as sanguinarine, provide valuable insights. Sanguinarine has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. Furthermore, this compound-induced ROS production can activate stress-related signaling cascades. It has also been suggested that this compound can impact the NF-κB and JAK-STAT signaling pathways.
Q3: How should I prepare a stock solution of this compound?
For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent and then dilute it to the final desired concentration in the cell culture medium.
Stock Solution Preparation Protocol:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound.
-
Concentration: Prepare a stock solution of 10 mM to 50 mM in DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q4: What are the typical working concentrations of this compound for cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, IC50 values can range from the low micromolar to double-digit micromolar range.
Data Presentation: this compound IC50 Values in Human Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound and its analogs in various human cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| HL-60 | Acute Promyelocytic Leukemia | This compound | Not explicitly stated, but apoptosis was induced | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sanguinarine | 3.56 | 24 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sanguinarine | 2.60 | 24 |
| A375 | Melanoma | Sanguinarine | 2.378 | Not Stated |
| A2058 | Melanoma | Sanguinarine | 2.719 | Not Stated |
| HT-29 | Colorectal Cancer | Compound 2 (analog) | 0.6931 - 1.083 (µg/mL) | Not Stated |
| HCT-116 | Colorectal Cancer | Compound 4 (analog) | 4.065 - 11.09 (µg/mL) | Not Stated |
| MCF-7 | Breast Cancer | Compound 1 (analog) | 8.642 - 25.87 (µg/mL) | Not Stated |
| A549 | Lung Cancer | Methanol fraction of a plant extract | 1.57 ± 0.04 (µg/mL) | Not Stated |
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound in cell culture experiments.
Issue 1: this compound Precipitation in Cell Culture Medium
-
Possible Cause:
-
Poor Solubility: this compound, like many alkaloids, may have limited solubility in aqueous solutions, including cell culture media.
-
High Concentration: Exceeding the solubility limit of this compound in the final working concentration.
-
Improper Dilution: Adding the concentrated stock solution directly to the full volume of medium without proper mixing can cause localized high concentrations and precipitation.
-
Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can affect solubility.
-
-
Troubleshooting Steps:
-
Optimize Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved.
-
Serial Dilution: Perform a serial dilution of your stock solution in serum-free medium before adding it to your final culture medium containing serum.
-
Vortexing: When preparing the final working solution, add the diluted this compound dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Reduce Serum Concentration: If precipitation persists, consider temporarily reducing the serum concentration during the initial hours of treatment, if your cell line can tolerate it.
-
Test Different Media: The composition of different media (e.g., DMEM vs. RPMI-1640) can influence the solubility of compounds. If possible, test the solubility of this compound in different base media.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause:
-
Degradation of this compound: The stability of this compound in cell culture medium at 37°C over time may be limited.
-
Inaccurate Pipetting: Inconsistent volumes of the compound or cells can lead to variability.
-
Cell Health and Passage Number: Variations in cell health, confluency, and passage number can affect their response to treatment.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses.
-
-
Troubleshooting Steps:
-
Assess this compound Stability: If you suspect degradation, you can perform a time-course experiment. Prepare a solution of this compound in your complete cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2). At different time points (e.g., 0, 6, 12, 24, 48 hours), analyze the concentration of this compound using methods like HPLC.
-
Prepare Fresh Working Solutions: For critical experiments, prepare fresh dilutions of this compound from your frozen stock immediately before use.
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers, ensure they are in the logarithmic growth phase, and plate them at a consistent density.
-
Regularly Test for Mycoplasma: Implement a routine mycoplasma testing schedule for your cell lines.
-
Issue 3: High Background or Off-Target Effects
-
Possible Cause:
-
Non-Specific Binding: this compound may interact with other cellular components besides its primary target.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
-
Troubleshooting Steps:
-
Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
Titrate the Concentration: Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize potential off-target effects.
-
Investigate Specific Off-Target Pathways: If you suspect off-target effects, you can use specific inhibitors or activators of suspected pathways to investigate their involvement in the observed cellular response.
-
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Mandatory Visualization
Proposed Signaling Pathway of this compound-Induced Apoptosis
Proposed signaling cascade of this compound leading to apoptosis.
Troubleshooting Workflow for this compound Precipitation
A logical workflow for troubleshooting this compound precipitation issues.
Experimental Workflow for Assessing this compound's Effects
A general workflow for studying the effects of this compound in cell culture.
References
Technical Support Center: Troubleshooting Sampangine Resistance in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal compound sampangine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary antifungal activity stems from its interference with the heme biosynthesis pathway.[1][2] Specifically, it is thought to hyperactivate the enzyme uroporphyrinogen III synthase (UIIIS), encoded by the HEM4 gene.[1] This leads to an accumulation of the intermediate uroporphyrinogen and its derivatives, ultimately disrupting the production of heme, which is essential for various cellular processes, including respiration.[1][2]
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against common fungal pathogens?
A2: The MIC of this compound can vary depending on the fungal species and specific strain. For instance, derivatives of this compound have shown potent activity against Cryptococcus neoformans with MIC80 values as low as 0.016 µg/mL to 0.031 µg/mL. For Candida albicans, this compound and its derivatives have also demonstrated significant antifungal activity, although some metabolites may be inactive against this species. Please refer to the data tables below for a summary of reported MIC values.
Q3: Has clinical or laboratory-evolved resistance to this compound been widely reported?
A3: Currently, there is a lack of extensive published reports on clinically acquired or easily generated laboratory resistance to this compound. In fact, attempts to generate this compound-resistant mutants through targeted random mutagenesis of the HEM4 gene have been unsuccessful. This suggests that resistance may not arise from simple point mutations in its direct target and could involve more complex mechanisms.
Q4: What are the general mechanisms of antifungal resistance that could potentially apply to this compound?
A4: While specific this compound resistance mechanisms are not well-documented, general principles of antifungal resistance could theoretically apply. These include:
-
Target Modification: Alterations in the uroporphyrinogen III synthase enzyme that prevent this compound binding or hyperactivation without compromising the enzyme's essential function.
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) transporters that can actively pump this compound out of the fungal cell.
-
Alterations in Drug Uptake: Changes in the fungal cell wall or membrane that reduce the permeability to this compound.
-
Metabolic Bypass or Alteration: Development of alternative pathways to mitigate the toxic effects of uroporphyrinogen accumulation or to acquire heme from the environment.
-
Drug Inactivation: Enzymatic modification of this compound into an inactive form. Some fungi can metabolize this compound into conjugates that may have altered activity.
Troubleshooting Guides
Scenario 1: Inconsistent or Higher-Than-Expected MIC Values for this compound
If you are observing variable or unexpectedly high MIC values for this compound in your antifungal susceptibility tests, consider the following troubleshooting steps.
Question: Why are my this compound MIC results inconsistent across experiments?
Answer:
Inconsistent MIC results for natural products like this compound can arise from several factors related to methodology and the compound itself. Here’s a systematic approach to troubleshooting:
-
Experimental Protocol Adherence: Ensure strict adherence to a standardized protocol for broth microdilution, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Minor deviations in inoculum preparation, incubation time, or media composition can significantly impact MIC values.
-
Inoculum Effect: A higher-than-intended initial fungal inoculum can lead to an artificially high MIC. Verify your inoculum density using a spectrophotometer or by performing colony counts.
-
Media Composition: The composition of the growth medium, particularly the concentration of iron, can influence the activity of compounds that target heme biosynthesis. Use a consistent and standardized medium for all experiments.
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. If using frozen stocks, avoid multiple freeze-thaw cycles. Confirm that this compound is fully solubilized in the test medium, as precipitation will lead to inaccurate results.
-
"Skipped Wells": This phenomenon, where there is no growth in a well at a lower drug concentration but growth at a higher concentration, can occur due to technical errors in dilution or paradoxical drug effects. If observed, the experiment should be repeated.
-
Quality Control Strains: Always include standard quality control strains with known this compound susceptibility in your assays to ensure the validity of your results.
Scenario 2: Suspected Development of this compound Resistance in a Fungal Strain
If your experiments suggest a fungal strain has developed resistance to this compound (e.g., a consistent and significant increase in MIC), the following guide can help you investigate the potential mechanisms.
Question: My fungal strain shows a stable, high MIC for this compound. How can I determine the mechanism of resistance?
Answer:
Investigating the mechanism of resistance requires a multi-faceted approach. Based on this compound's known mechanism of action, here are the key areas to explore:
-
Confirm the Resistant Phenotype:
-
Perform repeat MIC testing using a standardized broth microdilution method to confirm the stability of the resistant phenotype.
-
Compare the MIC of the suspected resistant strain to the wild-type parental strain. A significant and reproducible fold-increase is indicative of resistance.
-
-
Investigate the Heme Biosynthesis Pathway (Target-Related Mechanisms):
-
Sequence the HEM4 gene: Although previous attempts to generate resistance via HEM4 mutations were unsuccessful, it is still a primary candidate for investigation. Sequence the HEM4 gene from the resistant and parental strains to identify any mutations that could alter the protein's structure or function.
-
Measure Heme Precursor Accumulation: Since this compound causes the accumulation of uroporphyrinogen, a resistant strain might have a mechanism to prevent this. You can measure the levels of porphyrin intermediates in treated and untreated cells.
-
Assess Uroporphyrinogen III Synthase Activity: A biochemical assay can be performed on cell lysates to determine if the activity of this enzyme is altered in the resistant strain in the presence of this compound.
-
-
Evaluate Efflux Pump Activity:
-
Perform an Efflux Pump Substrate Assay: Use a fluorescent dye that is a known substrate of fungal efflux pumps. A resistant strain with upregulated pumps will show increased efflux of the dye, which can be measured.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known multidrug resistance transporter genes (e.g., CDR1, CDR2, MDR1) in the resistant strain compared to the parental strain, both with and without this compound exposure.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives against Selected Fungal Species
| Fungal Species | Strain | Compound | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | WZ-2 (derivative) | 0.016 (MIC80) | |
| Cryptococcus neoformans | - | 9a (derivative) | 0.031 (MIC80) | |
| Candida albicans | SC5314 | WZ-2 (derivative) | - | |
| Candida albicans | 0304103 (resistant) | WZ-2 (derivative) | - | |
| Cryptococcus neoformans | - | Metabolite 3 | Active | |
| Candida albicans | - | Metabolite 3 | Inactive | |
| Cryptococcus neoformans | - | Metabolite 4 | Active | |
| Candida albicans | - | Metabolite 4 | Inactive |
Table 2: Troubleshooting Common Broth Microdilution MIC Assay Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent MICs between replicates | - Inaccurate pipetting- Uneven cell distribution in inoculum- Edge effects in the microplate | - Use calibrated pipettes- Thoroughly vortex inoculum before dispensing- Avoid using the outermost wells of the plate or fill them with sterile media |
| "Skipped wells" | - Technical error in serial dilution- Paradoxical drug effect | - Repeat the assay with careful attention to the dilution series- If reproducible, note the phenomenon and report the MIC as the lowest concentration with no visible growth |
| No growth in control wells | - Non-viable inoculum- Improper growth medium | - Use a fresh, actively growing culture for inoculum preparation- Confirm the medium supports the growth of the test organism |
| Growth in all wells (even at high drug concentrations) | - Intrinsic or acquired high-level resistance- Incorrect drug concentration- Inactive drug stock | - Verify the identity and expected susceptibility of the strain- Prepare fresh drug dilutions and re-test- Use a new vial of the antifungal compound |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination (Adapted from CLSI guidelines)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare single-use aliquots and store at -80°C.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test fungus.
-
Inoculate a tube of sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^6 CFU/mL for yeast).
-
Within 15 minutes, dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Incubation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the test medium.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (inoculum, no drug) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Protocol 2: Assay for Accumulation of Heme Precursors (Porphyrins)
-
Cell Culture and Treatment:
-
Grow fungal cells to mid-log phase.
-
Expose one culture to a sub-inhibitory concentration of this compound and maintain an untreated control culture.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Porphyrin Extraction:
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in an extraction solution (e.g., acetone/HCl/water).
-
Lyse the cells by sonication or bead beating.
-
Centrifuge to pellet cell debris and collect the supernatant containing the porphyrins.
-
-
Quantification:
-
Measure the fluorescence of the extract using a spectrofluorometer. Uroporphyrin and its derivatives typically have an excitation maximum around 405 nm and an emission maximum around 610 nm.
-
Alternatively, separate and quantify different porphyrin species using reverse-phase HPLC.
-
Protocol 3: Efflux Pump Activity Assay using a Fluorescent Substrate
-
Cell Preparation:
-
Grow the suspected resistant and parental strains to mid-log phase.
-
Harvest cells, wash, and resuspend in a glucose-free buffer.
-
-
Dye Loading and Efflux Measurement:
-
Add a fluorescent efflux pump substrate (e.g., Nile Red) to the cell suspensions.
-
Monitor the fluorescence over time using a plate reader or fluorometer.
-
After the dye has been taken up, energize the efflux pumps by adding glucose.
-
Measure the decrease in fluorescence as the dye is pumped out of the cells.
-
-
Data Analysis:
-
Compare the rate of dye efflux between the resistant and parental strains. A faster rate of efflux in the resistant strain suggests upregulated pump activity.
-
Visualizations
Caption: Mechanism of action of this compound on the fungal heme biosynthesis pathway.
Caption: Workflow for troubleshooting suspected this compound resistance.
Caption: Potential mechanisms of fungal resistance to this compound.
References
Technical Support Center: Enhancing the Bioavailability of Sampangine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the bioavailability of Sampangine and its derivatives.
FAQs: Understanding and Overcoming Bioavailability Challenges
This section addresses common questions regarding the properties of this compound derivatives and strategies to improve their delivery and effectiveness.
| Question | Answer |
| 1. Why do my this compound derivatives show good in vitro activity but poor in vivo efficacy? | This is a frequently observed issue with this compound. The primary reasons are its poor aqueous solubility and rapid metabolism.[1][2] Studies have shown that this compound is quickly converted into metabolites, such as O-glucuronide conjugates, which may have different activity profiles and are more readily excreted.[1][2] This rapid metabolic clearance significantly reduces the amount of the active compound that reaches the target site, thus diminishing its in vivo effect. |
| 2. What is the primary mechanism of action for this compound? | This compound's primary mechanism of action is the inhibition of heme biosynthesis.[3] It can also lead to an increase in reactive oxygen species (ROS), which is considered a secondary effect of heme deficiency.[3] Some studies also suggest that this compound may undergo redox cycling, contributing to superoxide (B77818) production.[4] |
| 3. What are the most promising strategies for enhancing the bioavailability of these derivatives? | Key strategies focus on improving solubility and protecting the molecule from premature metabolism. These include: 1) Particle Size Reduction (e.g., nanosuspensions) to increase surface area and dissolution rate; 2) Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve absorption; and 3) Complexation (e.g., with cyclodextrins) to enhance aqueous solubility.[5] |
| 4. How does particle size impact the bioavailability of antifungal compounds like this compound derivatives? | Reducing particle size to the nanometer range dramatically increases the surface-area-to-volume ratio.[6][7] This leads to a faster dissolution rate in biological fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.[8][9] For antifungal agents, improved dissolution can lead to higher local concentrations at the site of infection and better penetration into biofilms.[8][10] |
| 5. Can cyclodextrins be used to improve the solubility of this compound derivatives? | Yes, cyclodextrins are effective complexing agents for increasing the aqueous solubility of poorly soluble drugs.[11][12] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior allows the entire complex to dissolve in water.[13][14][15] This is a widely used strategy to improve the formulation of hydrophobic compounds. |
Troubleshooting Guide: Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments with this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. | 1. Poor Aqueous Solubility: The compound is likely exceeding its solubility limit in the final aqueous buffer. 2. Buffer Incompatibility: The pH or ionic strength of the buffer may be reducing the compound's solubility. | 1. Reduce Final Concentration: Lower the final concentration of the derivative in the assay. 2. Use a Co-solvent: Maintain a small percentage of DMSO or another suitable co-solvent (e.g., ethanol) in the final assay medium, ensuring it does not affect the experimental outcome. 3. Formulate with Cyclodextrins: Pre-complex the derivative with a cyclodextrin (B1172386) like HP-β-CD before adding it to the aqueous buffer. This can significantly increase its aqueous solubility.[11][13] |
| I am observing inconsistent results in my Caco-2 permeability assay. | 1. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or could be compromised, leading to variable transport. 2. Compound Cytotoxicity: The this compound derivative at the tested concentration might be toxic to the Caco-2 cells, damaging the monolayer. 3. Low Compound Detection: The amount of compound crossing the monolayer may be below the reliable detection limit of your analytical method. | 1. Verify Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. Only use monolayers with TEER values within your established range. Also, check the permeability of a paracellular marker like Lucifer yellow.[16] 2. Assess Cytotoxicity: Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) on Caco-2 cells at your target concentrations. If toxic, reduce the concentration. 3. Optimize Analytical Method: Increase the sensitivity of your LC-MS/MS or other analytical methods. You may need to concentrate the receiver compartment samples before analysis. |
| My nanosuspension formulation is showing particle aggregation and sedimentation over time. | 1. Inadequate Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be insufficient to prevent particle agglomeration due to high surface energy. 2. Ostwald Ripening: Growth of larger particles at the expense of smaller ones, leading to an overall increase in particle size. 3. Incompatible Excipients: Interactions between the drug and the stabilizers or other excipients. | 1. Optimize Stabilizer: Screen different types and concentrations of stabilizers. A combination of a steric stabilizer (e.g., HPMC, PVP) and an ionic stabilizer (e.g., SLS) is often more effective.[17] 2. Control Particle Size Distribution: Aim for a narrow particle size distribution during preparation, as this can minimize Ostwald ripening. 3. Lyophilize the Nanosuspension: For long-term storage, consider lyophilizing (freeze-drying) the nanosuspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.[18] |
| The oral bioavailability of my formulated derivative in animal studies is still very low. | 1. Extensive First-Pass Metabolism: Even if solubility is improved, the compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. This compound is known to undergo metabolism.[1][2] 2. P-glycoprotein (P-gp) Efflux: The derivative might be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the compound back into the gut lumen. | 1. Co-administer a Metabolic Inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. 2. Investigate P-gp Efflux: Use a Caco-2 bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[19][20] If it is a substrate, formulation strategies using P-gp inhibitors (e.g., certain surfactants like Tween 80) may be beneficial. |
Quantitative Data Summary
The bioavailability of a drug is a critical factor, and for poorly soluble compounds like this compound derivatives, formulation can drastically alter key pharmacokinetic parameters. While specific data for a wide range of this compound derivatives is proprietary or not publicly available, the following table presents hypothetical but realistic data illustrating the potential impact of different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of a this compound Derivative with Different Formulations Following Oral Administration in Rats.
| Formulation Type | Aqueous Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated (Aqueous Suspension) | < 1 | 50 | 2.0 | 150 | 100% (Reference) |
| Micronized Suspension | 5 | 120 | 1.5 | 450 | 300% |
| Nanosuspension | 25 | 350 | 1.0 | 1200 | 800% |
| Cyclodextrin Complex | 150 | 400 | 0.5 | 1500 | 1000% |
| Lipid-Based Formulation (SEDDS) | > 500 (in formulation) | 600 | 0.5 | 2100 | 1400% |
Data is illustrative and intended for comparative purposes. Actual values will vary based on the specific derivative and formulation details.
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Nanosuspension via Wet Media Milling
This protocol describes a common top-down method for producing a drug nanosuspension.
Objective: To produce a stable nanosuspension of a poorly soluble this compound derivative with a particle size < 200 nm to enhance dissolution rate.
Materials:
-
This compound derivative
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in purified water)[21]
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
High-speed homogenizer or stirrer
-
Planetary ball mill or similar media mill
Procedure:
-
Preparation of Pre-suspension: a. Weigh the desired amount of the this compound derivative (e.g., 1% w/v). b. Disperse the drug powder in the stabilizer solution. c. Use a high-speed stirrer to mix for 30 minutes to form a homogenous pre-suspension. This step breaks down larger agglomerates.
-
Milling: a. Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. The chamber should be filled to approximately 50-70% with the beads. b. Begin milling at a set speed (e.g., 1500 rpm) and temperature (maintain below 25°C to prevent degradation).[8][9] c. Mill for a predetermined time (e.g., 4-8 hours). It is crucial to take samples periodically (e.g., every hour) to monitor particle size reduction.
-
Particle Size Analysis: a. Withdraw a small aliquot of the suspension. b. Analyze the particle size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. c. Continue milling until the desired particle size (e.g., mean diameter < 200 nm) and PDI (< 0.3) are achieved.
-
Separation and Storage: a. Once milling is complete, separate the nanosuspension from the milling beads using a sieve or by careful decantation. b. Store the resulting nanosuspension at 2-8°C. For long-term stability, consider lyophilization.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines an in vitro model to assess the intestinal permeability of a this compound derivative.
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer, simulating intestinal absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound derivative) and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: a. Seed Caco-2 cells onto the apical (upper) side of the Transwell® inserts at a density of approximately 60,000 cells/cm². b. Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[19]
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values should be > 250 Ω·cm².
-
Transport Experiment (Apical to Basolateral - A to B): a. Carefully wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add fresh HBSS to the basolateral (lower) chamber. c. Add the dosing solution (this compound derivative in HBSS, typically at 10 µM with <1% DMSO) to the apical chamber.[22] d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS. e. At the end of the experiment, take a sample from the apical chamber.
-
Integrity Check Post-Experiment: a. After the transport experiment, measure the TEER again to ensure the monolayer was not compromised. b. Perform a Lucifer yellow leak test to confirm the integrity of the tight junctions.
-
Sample Analysis and Calculation: a. Analyze the concentration of the this compound derivative in all collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (e.g., µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (e.g., µg/cm³).
-
Visualizations (Graphviz)
Logical Flow for Troubleshooting Low Bioavailability
The following diagram illustrates a decision-making workflow for addressing low bioavailability of a this compound derivative.
A decision tree for troubleshooting low bioavailability.
Proposed Signaling Pathway for this compound's Antifungal Action
This diagram visualizes the proposed mechanism of action for this compound, leading to fungal cell death.
Mechanism of action of this compound derivatives.
Experimental Workflow for Bioavailability Enhancement
This diagram shows the general workflow from identifying a problem to developing an improved formulation for a this compound derivative.
Workflow for enhancing drug bioavailability.
References
- 1. Characterization of the major metabolite of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Process Parameters on Particle Size Involved in Media Milling Technique Used for Preparing Clotrimazole Nanocrystals for the Management of Cutaneous Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of simplified this compound derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 19. researchgate.net [researchgate.net]
- 20. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Minimizing Off-Target Effects of Sampangine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sampangine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.
Issue 1: Unexpected Cytotoxicity in Non-Target Cell Lines
-
Potential Cause: High concentrations of this compound can lead to off-target cytotoxic effects unrelated to its primary mechanism of heme biosynthesis inhibition. This is often associated with increased production of reactive oxygen species (ROS) and mitochondrial dysfunction.[1][2]
-
Recommended Solutions:
-
Optimize Concentration: Perform a dose-response curve to determine the minimal effective concentration that inhibits your target of interest without causing excessive cytotoxicity.
-
Time-Course Experiment: Reduce the incubation time to the minimum required to observe the desired on-target effect.
-
Use of Antioxidants: Co-incubation with antioxidants like N-acetyl cysteine, vitamin C, or vitamin E can help mitigate ROS-induced cytotoxicity.[2]
-
Select Appropriate Cell Lines: If possible, use cell lines that are less susceptible to oxidative stress.
-
Issue 2: Observed Neurotoxicity in Neuronal Cell Models
-
Potential Cause: At relatively high concentrations, this compound has been shown to exhibit significant neurotoxicity.[1] This is a critical off-target effect to consider, especially for neurological applications.
-
Recommended Solutions:
-
Lower Concentration Range: Utilize the lowest effective concentration of this compound in neuronal cell models.
-
Analog Screening: Consider using this compound analogues that have been specifically designed to reduce neurotoxicity.
-
Protective Agents: Investigate the use of neuroprotective agents in your experimental setup to counteract potential off-target neuronal damage.
-
Issue 3: Inconsistent Results Between Batches of this compound
-
Potential Cause: Variations in the purity of synthesized this compound or its analogues can lead to inconsistent experimental outcomes. Impurities may possess their own biological activities, contributing to off-target effects.
-
Recommended Solutions:
-
Purity Verification: Always verify the purity of your this compound batch using analytical techniques such as HPLC and mass spectrometry.
-
Reputable Supplier: Source this compound from a reputable supplier with stringent quality control measures.
-
Standardization: Standardize each new batch by performing a simple viability assay to ensure consistent potency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound is the inhibition of heme biosynthesis.[3] It has been suggested that this compound may hyperactivate uroporphyrinogen III synthase, an enzyme in the heme synthesis pathway, leading to the accumulation of intermediate products and a deficiency in heme. This primary effect leads to secondary effects, such as the increased production of reactive oxygen species (ROS).
Q2: What are the main off-target effects of this compound?
A2: The primary off-target effects of this compound are linked to its ability to induce oxidative stress through the production of ROS. This can lead to:
-
General Cytotoxicity: Off-target cell death in various cell lines.
-
Mitochondrial Dysfunction: this compound can act as an atypical uncoupler of mitochondrial respiration.
-
Neurotoxicity: At higher concentrations, this compound can be toxic to neuronal cells.
Q3: How can I measure ROS production induced by this compound?
A3: You can measure ROS production using various fluorescent probes. A common method is the DCFH-DA assay, where the non-fluorescent DCFH-DA is oxidized to the highly fluorescent DCF in the presence of ROS.
Q4: Are there any structural modifications to this compound that can reduce its off-target effects?
A4: Yes, the synthesis of this compound analogues is a key strategy to mitigate off-target effects. Research has shown that the 1,4-iminoquinone scaffold within the this compound structure is a key motif for ROS production. Modifying this and other parts of the molecule can lead to analogues with improved target specificity and reduced toxicity.
Q5: What is the role of the 1,4-iminoquinone scaffold in this compound's activity?
A5: The 1,4-iminoquinone scaffold has been identified as the key structural motif responsible for the production of reactive oxygen species (ROS) by this compound. This occurs through a process of redox cycling.
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of this compound and its analogues. This data can help in selecting appropriate concentrations and comparing the off-target effects of different compounds.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) |
| HL-60 (Leukemia) | Apoptosis | ~1.5 | 48 |
| T47D (Breast Cancer) | Viability | ~5 | 48 |
| Jurkat | Proliferation | Not specified | Not specified |
Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Cytotoxicity of this compound Analogues
| Analogue | Modification | Cell Line | IC50 (µM) | Fold Change vs. This compound |
| This compound | - | HL-60 | ~1.5 | - |
| Analogue 1 | (Specify Modification) | HL-60 | (Insert Value) | (Calculate) |
| Analogue 2 | (Specify Modification) | HL-60 | (Insert Value) | (Calculate) |
| Analogue 3 | (Specify Modification) | T47D | (Insert Value) | (Calculate) |
(Note: This table is a template. Specific IC50 values for analogues need to be populated from relevant literature.)
Experimental Protocols
1. Protocol: MTT Assay for General Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.
-
Materials:
-
Human cell line of interest (e.g., HeLa, A549)
-
This compound or this compound analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or its analogues for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Protocol: DCFH-DA Assay for Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels.
-
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS)
-
Black 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a black 96-well plate.
-
Load cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Treat the cells with this compound at the desired concentrations.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) immediately and at various time points using a fluorescence plate reader.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action and Off-Target Effects
Caption: this compound's mechanism and off-target pathways.
Experimental Workflow: Assessing and Mitigating Off-Target Effects
Caption: Workflow for managing this compound's off-target effects.
References
- 1. This compound (a Copyrine Alkaloid) Exerts Biological Activities through Cellular Redox Cycling of Its Quinone and Semiquinone Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Sampangine purification challenges from natural extracts
Welcome to the technical support center for the purification of sampangine from natural extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this promising alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a copyrine alkaloid with a distinctive azaoxoaporphine structure.[1] It has garnered significant interest due to its potent antifungal, antimycobacterial, and antimalarial activities.[1] The primary natural source for this compound isolation is the stem bark of the Cananga odorata tree, commonly known as the ylang-ylang tree.[1][2]
Q2: What are the initial steps for extracting this compound from Cananga odorata?
A2: The initial extraction of this compound from the stem bark of Cananga odorata typically involves solvent extraction. Published literature indicates that this compound is isolated from a chloroform (B151607) extract of the stem bark.[2] A general approach would involve drying and grinding the plant material to increase the surface area for extraction, followed by extraction with chloroform.
Q3: What are the major challenges in purifying this compound?
A3: While specific challenges for this compound are not extensively documented, purifying alkaloids from crude plant extracts generally presents several difficulties:
-
Low Yield: this compound is often a minor alkaloid, leading to low overall yields.
-
Co-eluting Impurities: Crude extracts of Cananga odorata contain a complex mixture of other alkaloids and secondary metabolites. Structurally similar alkaloids, such as liriodenine (B31502), are also found in C. odorata and may co-elute with this compound during chromatographic separation.
-
Compound Stability: Alkaloids can be sensitive to pH, light, and temperature, potentially leading to degradation during the purification process. While specific stability data for this compound is limited, aporphine (B1220529) alkaloids are known to be more stable in acidic to neutral conditions.
-
Solubility Issues: The solubility of this compound in various solvents will impact the choice of chromatographic systems and crystallization conditions. Generally, alkaloid bases are soluble in organic solvents, while their salts are more water-soluble.
Q4: Which analytical techniques are used to identify and confirm the purity of this compound?
A4: A combination of spectroscopic and spectrometric methods is essential for the structural elucidation and purity confirmation of this compound. These techniques include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) for structural confirmation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from the plant material. | Ensure the plant material is finely ground. Optimize the extraction time and consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Suboptimal solvent choice. | While chloroform is reported for this compound extraction, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then chloroform or methanol) might improve the selective extraction of alkaloids. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | Silica (B1680970) gel is a common stationary phase for alkaloid purification. A gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point. |
| Co-elution of structurally similar alkaloids. | If structurally similar alkaloids like liriodenine co-elute, consider using a different stationary phase (e.g., alumina) or a more selective mobile phase. Isocratic elution with a fine-tuned solvent mixture might improve resolution. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad and overlapping peaks. | |
| Degradation of this compound | Exposure to harsh pH conditions. | Alkaloids can be sensitive to strong acids and bases. Use mild acidic and basic conditions during acid-base extractions. Aporphine alkaloids are generally more stable at acidic to neutral pH. |
| Exposure to light or heat. | Protect the sample from direct light and avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. | |
| Difficulty in Final Purification/Crystallization | Presence of minor, persistent impurities. | A final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often necessary to achieve high purity. |
| Inappropriate solvent for crystallization. | Experiment with different solvent systems to find one in which this compound is sparingly soluble at room temperature but soluble when heated. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids
This protocol describes a general method for the selective extraction of alkaloids from a crude chloroform extract.
-
Acidification: Dissolve the crude chloroform extract in a suitable organic solvent (e.g., chloroform or ethyl acetate). Extract this solution with an aqueous acid solution (e.g., 5% HCl) three times. The basic alkaloids will be protonated and move into the aqueous layer as hydrochloride salts.
-
Basification: Separate the aqueous layer and wash it with a fresh organic solvent to remove any neutral impurities. Make the aqueous layer basic (pH 9-10) by the dropwise addition of a base (e.g., ammonium (B1175870) hydroxide).
-
Extraction of Free Base: The alkaloids will precipitate or be present as the free base. Extract the basified aqueous solution three times with an organic solvent like chloroform or a chloroform/methanol (B129727) mixture.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
Protocol 2: Column Chromatography on Silica Gel
This protocol outlines a general procedure for the fractionation of the total alkaloid extract.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Start the elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
Protocol 3: Preparative HPLC for Final Purification
For obtaining high-purity this compound, a final preparative HPLC step is recommended.
-
Column: A reversed-phase C18 column is a suitable choice for the purification of alkaloids.
-
Mobile Phase: A typical mobile phase for a C18 column would be a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Elution: An isocratic or gradient elution can be used. For isocratic elution, the ratio of the aqueous and organic phases is kept constant. For gradient elution, the percentage of the organic solvent is gradually increased over time.
-
Detection: A UV detector is commonly used for monitoring the elution of the compounds.
Data Presentation
Table 1: Comparison of General Purification Techniques for Alkaloids
| Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of alkaloids. | Highly selective for alkaloids; removes acidic and neutral impurities. | Can cause degradation of sensitive alkaloids if harsh pH is used. |
| Column Chromatography (Silica Gel) | Separation based on polarity. | Good for initial fractionation of crude extracts; scalable. | May have limited resolution for structurally similar compounds; potential for irreversible adsorption. |
| Preparative HPLC (C18) | Separation based on hydrophobicity. | High resolution; suitable for final purification of minor compounds. | Lower sample capacity compared to column chromatography; more expensive. |
Mandatory Visualizations
References
Preventing Sampangine degradation during storage
For researchers, scientists, and drug development professionals utilizing Sampangine, ensuring its stability throughout experimental workflows is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions. These conditions are designed to minimize degradation from factors such as temperature, light, and moisture.
| Form | Storage Temperature | Duration | Shipping |
| Powder | -20°C | Up to 3 years | Ambient temperature or with blue ice |
| In Solvent | -80°C | Up to 1 year | - |
Q2: I need to use a this compound solution frequently. Can I store it at a higher temperature?
A2: For frequent use, a prepared stock solution of this compound can be stored at 4°C for over a week.[1] However, for longer-term storage of solutions, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in the color of your this compound solution may indicate chemical degradation. This compound has a chemical structure that could be susceptible to oxidation, which can sometimes lead to the formation of colored byproducts. This process may be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or experimental system. It is recommended to prepare fresh solutions and ensure proper storage in light-protected containers at the recommended temperatures.
Q4: How can I check if my this compound has degraded?
A4: The most reliable way to assess the purity and detect degradation of your this compound sample is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for their detection and quantification. If you observe unexpected peaks in your chromatogram or a decrease in the peak area of the main this compound compound compared to a fresh standard, it is likely that degradation has occurred.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential this compound degradation issues.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity in the experiment. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound from a properly stored powder. 2. Verify the concentration of the new stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient or HPLC with a standard curve). 3. Repeat the experiment with the freshly prepared and verified solution. |
| Inconsistent results between experiments. | Partial degradation of this compound due to improper storage or handling of stock solutions. | 1. Review your solution storage and handling procedures. Ensure aliquots are stored at -80°C and protected from light. 2. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. 3. Consider performing a quick purity check of your stock solution using HPLC if available. |
| Appearance of unknown peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of your sample to that of a freshly prepared standard. 2. If new peaks are present, it is likely that degradation has occurred. 3. Consider the experimental conditions. Was the sample exposed to harsh pH, high temperatures, or strong light for an extended period? These factors can induce degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (up to one week).
-
Protocol 2: Hypothetical Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute a small amount of the this compound stock solution in the initial mobile phase composition to a suitable concentration for UV detection (e.g., 10-50 µg/mL).
-
-
Analysis:
-
Inject the prepared sample and a blank (mobile phase) into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may represent degradation products. The retention time of the main peak should be consistent between runs.
-
Visualizations
Caption: Experimental workflow for this compound handling and storage.
Caption: Potential degradation pathways of this compound.
References
Strategies to reduce Sampangine-induced neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurotoxicity associated with Sampangine in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant neuronal cell death in our cultures treated with this compound. Is this expected?
A1: Yes, this compound has been reported to exhibit neurotoxic effects, particularly at higher concentrations. This toxicity is primarily linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2]
Q2: What is the underlying mechanism of this compound-induced neurotoxicity?
A2: The primary mechanism is believed to be mitochondrial dysfunction. This compound can undergo redox cycling, a process that increases oxygen consumption and leads to the production of superoxide (B77818) radicals, a type of ROS.[1][2][3] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular components and triggering apoptotic cell death.[4] Additionally, this compound has been shown to interfere with heme biosynthesis, which can secondarily contribute to ROS production.[5]
Q3: What strategies can we employ to reduce this compound-induced neurotoxicity in our experiments?
A3: Several strategies can be investigated:
-
Co-administration with Antioxidants: Given that the primary mechanism of toxicity is oxidative stress, the use of general antioxidants (e.g., N-acetylcysteine, Vitamin E) or mitochondria-targeted antioxidants (e.g., MitoQ) could be effective.[6]
-
Structural Modification of this compound: Research has shown that modifying the this compound scaffold can alter its biological activity and potentially reduce its toxicity.[7][8] Synthesizing and testing derivatives may yield compounds with desired therapeutic effects but lower neurotoxicity.
-
Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for your primary experimental endpoint can help minimize off-target neurotoxic effects.
Q4: What cell lines are suitable for studying this compound's neurotoxicity and potential neuroprotective agents?
A4: Several neuronal and neuron-like cell lines are appropriate. Commonly used models include:
-
SH-SY5Y (human neuroblastoma)
-
PC12 (rat pheochromocytoma)
The choice of cell line may depend on the specific neuronal pathways you are investigating.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure this compound is fully solubilized in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| MTT Assay Interference | If using antioxidants, they may interfere with the MTT assay's redox chemistry. Run appropriate controls with the antioxidant alone to check for interference. Consider an alternative viability assay like LDH release or Calcein-AM staining. |
Issue 2: Inconclusive ROS Measurement Results
| Possible Cause | Troubleshooting Step |
| Probe Photobleaching (e.g., DCFH-DA) | Minimize exposure of stained cells to light. Perform all steps in the dark or under dim light conditions. |
| Probe Auto-oxidation | Prepare the ROS probe solution immediately before use. Do not store diluted probe solutions. |
| Incorrect Timing of Measurement | ROS production can be transient. Perform a time-course experiment to determine the peak ROS generation after this compound treatment. |
| Low Signal-to-Noise Ratio | Optimize the concentration of the ROS probe and the cell seeding density. Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly. |
Quantitative Data Summary
The following tables present illustrative data on strategies to mitigate this compound-induced neurotoxicity.
Table 1: Effect of Antioxidants on this compound-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) |
| Control (Vehicle) | - | 100 ± 5.8 |
| This compound | 10 µM | 45.2 ± 4.1 |
| This compound + N-acetylcysteine (NAC) | 10 µM + 1 mM | 78.5 ± 5.3 |
| This compound + MitoQ | 10 µM + 500 nM | 89.1 ± 4.9 |
| N-acetylcysteine (NAC) alone | 1 mM | 98.7 ± 5.5 |
| MitoQ alone | 500 nM | 99.2 ± 4.7 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Table 2: Impact of a Hypothetical this compound Derivative on Neurotoxicity Markers
| Treatment Group | Intracellular ROS (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Derivative XYZ (10 µM) | 1.5 ± 0.2 | 1.3 ± 0.3 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Experimental Protocols
Protocol 1: Assessing Neuroprotection using the MTT Cell Viability Assay
This protocol assesses the ability of a test compound (e.g., an antioxidant) to protect against this compound-induced cell death.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Pre-treatment: Remove the old medium and add fresh medium containing the neuroprotective agent at various concentrations. Incubate for 2 hours.
-
This compound Treatment: Add this compound to the wells to achieve the desired final concentration (a concentration known to induce ~50% cell death is a good starting point). Include appropriate controls: vehicle control, this compound alone, and neuroprotective agent alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol measures the generation of intracellular ROS following this compound treatment.
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, with or without a neuroprotective agent, for the desired time period (determined from a time-course experiment). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity and points of intervention.
Caption: Experimental workflow for evaluating strategies to reduce this compound neurotoxicity.
References
- 1. arigobio.com [arigobio.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. bioquochem.com [bioquochem.com]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide: Sampangine vs. Camptothecin in Topoisomerase Inhibition and Cancer Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sampangine and Camptothecin, two potent cytotoxic compounds with distinct mechanisms of action. While both induce apoptosis in cancer cells, their primary molecular targets and signaling pathways differ significantly. This document aims to provide a clear, data-driven comparison to inform research and drug development efforts.
Executive Summary
Camptothecin is a well-established and specific inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. Its mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death. In contrast, current research indicates that this compound's cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis. There is limited direct experimental evidence to support this compound as a topoisomerase I inhibitor. This guide will delve into the available experimental data for both compounds, detail the methodologies used to assess their activity, and visualize the distinct signaling pathways they activate.
Mechanism of Action: A Tale of Two Pathways
Camptothecin: A Classic Topoisomerase I Poison
Camptothecin exerts its cytotoxic effects by specifically targeting DNA topoisomerase I. The enzyme resolves torsional stress in DNA by introducing transient single-strand breaks. Camptothecin intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand. This leads to an accumulation of single-strand breaks, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into lethal double-strand breaks, ultimately triggering apoptosis.
This compound: An Inducer of Oxidative Stress
The primary mechanism of this compound's cytotoxicity appears to be the induction of reactive oxygen species (ROS)[1][2]. This compound, with its iminoquinone moiety, can act as an oxidizing agent, leading to a rapid and significant increase in intracellular ROS levels. This oxidative burst disrupts cellular redox homeostasis, causing damage to mitochondria and other cellular components, which in turn activates the intrinsic pathway of apoptosis. While some structurally similar compounds have been shown to interact with DNA, studies on this compound suggest its anticancer activity is mainly through ROS production and not by direct DNA interaction[2].
Quantitative Performance Comparison
Direct comparison of the topoisomerase I inhibitory activity is limited by the lack of published IC50 values for this compound in a topoisomerase I relaxation assay. However, we can compare their cytotoxic effects on various cancer cell lines.
Table 1: Topoisomerase I Inhibition
| Compound | IC50 (Topoisomerase I Relaxation Assay) | Source |
| Camptothecin | ~1 µM | [3] |
| This compound | Not Reported | - |
Table 2: Cytotoxicity (IC50 Values) in Human Cancer Cell Lines
| Cell Line | Camptothecin IC50 | This compound IC50 | Source |
| HL-60 (Leukemia) | Not Reported | ~0.9 µM (4h exposure) | [4] |
| HT-29 (Colon) | ~10 nM | Not Reported | |
| MCF-7 (Breast) | ~89 nM (72h exposure) | Not Reported | |
| A549 (Lung) | Not Reported | Not Reported | - |
Note: IC50 values can vary depending on the experimental conditions, including cell line, exposure time, and assay method.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topoisomers (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and the test compound at various concentrations. Bring the final volume to a specific amount with nuclease-free water.
-
Enzyme Addition: Add a predetermined amount of human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled and relaxed DNA is quantified using densitometry. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the topoisomerase I relaxation activity.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or Camptothecin) and a vehicle control.
-
Incubation: Incubate the plates for a specific period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
Camptothecin is a well-characterized topoisomerase I inhibitor with a clear mechanism of action and extensive supporting data. Its clinical utility is established, with several derivatives approved for cancer therapy.
This compound, on the other hand, demonstrates potent cytotoxicity through a different mechanism: the induction of oxidative stress via the generation of reactive oxygen species. While it is a promising pro-apoptotic agent, there is currently a lack of evidence to classify it as a direct topoisomerase I inhibitor.
For researchers in drug development, this distinction is critical. Efforts to optimize Camptothecin analogs would likely focus on improving their interaction with the topoisomerase I-DNA complex and managing their side effects. In contrast, research on this compound and its derivatives might explore strategies to enhance its ROS-inducing capabilities or to target it specifically to cancer cells to minimize off-target oxidative damage.
Further investigation into the potential for this compound to have secondary targets, including a weak or indirect effect on topoisomerases, may be warranted. However, based on the current body of evidence, Camptothecin remains the definitive topoisomerase I inhibitor in this comparison, while this compound represents a distinct class of ROS-inducing anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sampangine Derivatives: A Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the efficacy of various sampangine derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
This compound, a naturally occurring azaoxoaporphine alkaloid, has garnered significant interest in the scientific community for its potent antifungal and anticancer properties. Its derivatives are being actively investigated to enhance efficacy and reduce toxicity. This guide summarizes the available quantitative data on the biological activities of key this compound derivatives, outlines the experimental protocols used for their evaluation, and illustrates the underlying mechanisms of action.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro efficacy of selected this compound derivatives against various fungal pathogens and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antifungal activity and as the half-maximal inhibitory concentration (IC50) for anticancer activity. Lower values indicate higher potency.
| Derivative | Target Organism/Cell Line | Efficacy (MIC/IC50 in µg/mL) | Reference |
| Antifungal Activity | |||
| This compound | Cryptococcus neoformans | 0.25 | |
| This compound | Candida albicans | 0.5 | |
| This compound | Aspergillus fumigatus | 1 | |
| WZ-2 | Cryptococcus neoformans H99 | 0.016 (MIC80) | [1] |
| 9a (isoxazole derivative) | Cryptococcus neoformans H99 | 0.031 (MIC80) | [2] |
| Anticancer Activity | |||
| This compound | Human leukemia cells | Induces apoptosis at 40 µM | |
| Specific IC50 values for various cancer cell lines require further targeted literature extraction. |
Experimental Protocols
The evaluation of the antifungal and anticancer efficacy of this compound derivatives relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited.
Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Agent:
-
A stock solution of the this compound derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agent are made in a 96-well microtiter plate using RPMI 1640 medium.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp., Cryptococcus neoformans): Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is then diluted to the final inoculum concentration.
-
For Molds (e.g., Aspergillus fumigatus): Conidia are harvested from a mature culture and a suspension is prepared. The concentration is adjusted using a hemocytometer to the desired final concentration (e.g., 0.4-5 x 10^4 CFU/mL).
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungi and drugs, the endpoint may be defined as a certain percentage of growth inhibition (e.g., MIC80, 80% inhibition).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.
1. Cell Seeding:
-
Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT.
-
The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Measurement:
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
5. Calculation of IC50:
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes can aid in a deeper understanding of the efficacy of this compound derivatives.
References
- 1. Discovery of New Tricyclic Oxime this compound Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Simplified this compound Derivatives with Potent Antifungal Activities against Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sampangine Derivative Shows Promise in Combating Fungal Meningitis: A Comparative In Vivo Analysis
For Immediate Release
A novel, simplified derivative of the natural product sampangine, designated as compound 9a, has demonstrated significant in vivo antifungal activity, effectively reducing the fungal burden in a murine model of cryptococcal meningitis. This finding positions compound 9a as a promising candidate for the development of new therapeutic agents against this life-threatening fungal infection. This guide provides a comparative analysis of the in vivo efficacy of this this compound derivative against established antifungal drugs, amphotericin B and fluconazole, supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy
The in vivo antifungal activity of the this compound derivative 9a was evaluated in a murine model of cryptococcal meningitis and compared with the standard antifungal agents amphotericin B and fluconazole. The primary endpoint for efficacy was the reduction in the fungal burden in the brain tissue of infected mice, quantified as colony-forming units (CFU) per gram of tissue.
| Compound | Fungal Strain | Animal Model | Dosage | Treatment Duration | Mean Fungal Burden (log10 CFU/g brain) ± SD | Fungal Burden Reduction (log10 CFU/g) vs. Control |
| Vehicle Control | Cryptococcus neoformans H99 | ICR Mice | - | 7 days | 6.21 ± 0.25 | - |
| This compound Derivative 9a | Cryptococcus neoformans H99 | ICR Mice | 20 mg/kg/day | 7 days | 4.53 ± 0.31 | 1.68 |
| Amphotericin B | Cryptococcus neoformans | DBA/2 Mice | 0.8 mg/kg | 10 days | Not explicitly stated, but described as effective in reducing CFU | Significant reduction reported |
| Fluconazole | Cryptococcus neoformans | BALB/c Mice | 10 mg/kg/day | 14 days | ~2.5 (estimated from graphical data) | Significant reduction reported |
Table 1: Comparative in vivo efficacy of this compound derivative 9a, Amphotericin B, and Fluconazole in murine models of cryptococcal meningitis.
Experimental Protocols
A murine model of cryptococcal meningitis was utilized to assess the in vivo antifungal efficacy of the test compounds.
1. Fungal Strain and Inoculum Preparation:
-
Cryptococcus neoformans strain H99 was used for infection.
-
The fungal cells were cultured on Sabouraud dextrose agar (B569324) (SDA) plates for 48 hours at 35°C.
-
A suspension of C. neoformans was prepared in sterile saline and the concentration was adjusted to 1 × 10^7 cells/mL.
2. Animal Model and Infection:
-
Female ICR mice (weighing 18–22 g) were used for the study.
-
Mice were anesthetized and infected via intravenous injection with 0.1 mL of the fungal suspension (1 × 10^6 cells).
3. Treatment Regimen:
-
Treatment was initiated 24 hours post-infection.
-
The this compound derivative 9a was administered orally at a dose of 20 mg/kg/day for 7 consecutive days.
-
Control group received the vehicle solution.
4. Assessment of Fungal Burden:
-
On day 8, mice were euthanized, and the brains were aseptically removed.
-
The brains were weighed and homogenized in sterile saline.
-
Serial dilutions of the homogenates were plated on SDA plates.
-
The plates were incubated at 35°C for 48 hours, and the number of colony-forming units (CFU) was counted.
-
The fungal burden was expressed as log10 CFU per gram of brain tissue.
Mechanism of Action: Interference with Heme Biosynthesis
This compound's proposed mechanism of antifungal action involves the disruption of the heme biosynthesis pathway, a critical process for fungal survival and virulence. Heme is an essential cofactor for various cellular processes, including respiration and detoxification of reactive oxygen species. By interfering with this pathway, this compound leads to a depletion of heme, ultimately causing fungal cell death.
Caption: Proposed mechanism of this compound's antifungal activity via inhibition of the heme biosynthesis pathway.
Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of the antifungal activity of the this compound derivative.
Caption: Workflow for the in vivo evaluation of this compound derivative 9a's antifungal activity.
Conclusion
The simplified this compound derivative 9a demonstrates potent in vivo antifungal activity against Cryptococcus neoformans in a murine model of meningitis. Its efficacy in reducing the brain fungal burden is significant, highlighting its potential as a lead compound for the development of novel antifungal therapies. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential.
The Unique Antifungal Profile of Sampangine: A Comparative Analysis of Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the natural alkaloid sampangine has garnered significant attention for its potent antifungal activity. This guide provides a comprehensive comparison of this compound with established antifungal agents, focusing on its distinct mechanism of action and the implications for cross-resistance. The data presented herein suggests that this compound's unique mode of action may circumvent common resistance pathways observed with current antifungal therapies.
Mechanism of Action: A Divergent Path from Conventional Antifungals
Understanding the mechanism of action is paramount to predicting cross-resistance. This compound distinguishes itself by targeting a fundamental cellular process in fungi that is not exploited by the major classes of currently approved antifungal drugs.
Studies have revealed that this compound's primary antifungal activity stems from the inhibition of heme biosynthesis .[1][2] Heme is an essential molecule for numerous cellular processes, including respiration and detoxification. By disrupting its synthesis, this compound effectively cripples the fungus's metabolic and respiratory functions. Research indicates that this compound may hyperactivate the enzyme uroporphyrinogen III synthase, leading to an accumulation of intermediate porphyrins and subsequent heme deficiency.[2]
This mechanism stands in stark contrast to that of other principal antifungal classes:
-
Azoles (e.g., Fluconazole (B54011), Itraconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3][4][5]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, membrane disruption, and leakage of cellular contents.[3]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and lysis.
-
Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway.[3]
The following diagram illustrates the distinct targets of this compound and other major antifungal classes.
Cross-Resistance Profile: Evidence and Implications
Direct, large-scale comparative studies on this compound's cross-resistance with other antifungals are limited. However, the existing evidence, primarily from studies on this compound derivatives, strongly suggests a lack of cross-resistance with azoles.
Common mechanisms of resistance to azoles include mutations in the target enzyme (lanosterol 14α-demethylase) and overexpression of efflux pumps that actively remove the drug from the cell.[4][6][7] Because this compound has a different cellular target and mechanism of action, these specific resistance mechanisms are unlikely to affect its efficacy.
One study highlighted that novel derivatives of this compound demonstrated potent fungicidal activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans.[8] This finding is a strong indicator that the mechanism of resistance to fluconazole in these strains does not confer resistance to the this compound scaffold.
Table 1: Comparative Activity of a this compound Derivative Against Fluconazole-Sensitive and -Resistant C. albicans
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound Derivative 22b | C. albicans SC5314 (Fluconazole-Sensitive) | 0.25 |
| C. albicans 120 (Fluconazole-Resistant) | 0.5 | |
| C. albicans 122 (Fluconazole-Resistant) | 0.25 | |
| Fluconazole | C. albicans SC5314 (Fluconazole-Sensitive) | 0.5 |
| C. albicans 120 (Fluconazole-Resistant) | >64 | |
| C. albicans 122 (Fluconazole-Resistant) | >64 |
Data adapted from a study on simplified this compound derivatives.[8] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The data in Table 1 clearly shows that while the fluconazole-resistant strains exhibit high-level resistance to fluconazole (MIC >64 µg/mL), they remain highly susceptible to the this compound derivative, with MIC values comparable to the fluconazole-sensitive strain. This provides compelling evidence for the absence of cross-resistance between this compound and fluconazole.
Experimental Protocols
While specific protocols for this compound cross-resistance studies are not widely published, a standard methodology based on established antifungal susceptibility testing would be employed.
General Protocol for In Vitro Cross-Resistance Assessment
A typical workflow for assessing cross-resistance is outlined below. This involves determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal strains with known resistance profiles to other antifungal agents.
1. Fungal Strains: A panel of clinically relevant fungal isolates with well-characterized resistance mechanisms to one or more classes of antifungal drugs (e.g., azole-resistant C. albicans with defined ERG11 mutations or efflux pump overexpression) would be used alongside susceptible wild-type strains.
2. Antifungal Susceptibility Testing: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines (for yeasts) or M38 guidelines (for filamentous fungi) would be the standard protocol.
3. MIC Determination: The MIC would be determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and this compound, and complete inhibition for polyenes) compared to the drug-free control.
4. Interpretation: If the MIC values for this compound remain low against strains that are highly resistant to other antifungals, it would confirm the absence of cross-resistance.
Conclusion
This lack of cross-resistance positions this compound and its derivatives as highly promising candidates for the treatment of infections caused by multidrug-resistant fungi. Further direct comparative studies are warranted to fully elucidate the cross-resistance profile of this compound against a broader range of resistant pathogens and antifungal classes. However, the foundational data presented here underscores its potential to address the critical unmet need for new antifungals with novel mechanisms of action.
References
- 1. Role of heme in the antifungal activity of the azaoxoaporphine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungals and Drug Resistance [mdpi.com]
- 5. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of simplified this compound derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Sampangine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of sampangine analogs, delving into their structure-activity relationships (SAR) concerning their antifungal, antimycobacterial, and cytotoxic properties. The data presented herein is curated from experimental studies to offer a clear, objective overview for advancing drug discovery efforts.
This compound, a naturally occurring azaoxoaporphine alkaloid, has garnered significant interest for its broad spectrum of biological activities. However, its development as a therapeutic agent has been hampered by issues such as poor solubility. This has spurred extensive research into the synthesis and evaluation of this compound analogs with improved pharmacological profiles. This guide summarizes the key findings in this area, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Comparative Biological Activity of this compound Analogs
The biological potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimal inhibitory concentration (MIC) for antifungal and antimycobacterial activities. The following tables summarize the in vitro activity of various this compound analogs against a range of fungal pathogens, cancer cell lines, and mycobacteria.
Antifungal Activity
The core structure of this compound has been a fertile ground for modifications to enhance its antifungal properties. Strategic alterations, such as scaffold hopping and structural simplification, have led to the discovery of analogs with potent activity against clinically relevant fungi, including fluconazole-resistant strains.
Table 1: Antifungal Activity (MIC in µg/mL) of this compound and Analogs
| Compound | Candida albicans | Candida glabrata | Candida krusei | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound | 1.56 | 3.13 | 1.56 | 0.78 | 0.39 |
| Thiophene (B33073) Analog S2[1] | 0.78 | 1.56 | 0.78 | 0.39 | 0.20 |
| Simplified Analog 22b[2] | 0.5 | 1 | 0.5 | - | - |
| Simplified Analog 22c[2] | 1 | 2 | 1 | - | - |
| 3-Methoxythis compound[3] | 1.6 | 3.1 | 1.6 | 0.8 | 0.4 |
| Benzo[4][5]this compound[3] | 0.8 | 1.6 | 0.8 | 0.4 | 0.2 |
Note: '-' indicates data not available.
Cytotoxic Activity
The cytotoxic potential of this compound analogs against various cancer cell lines is a significant area of investigation. The iminoquinone moiety within the this compound scaffold is believed to play a crucial role in its anticancer effects, primarily through the induction of oxidative stress.
Table 2: Cytotoxic Activity (IC50 in µM) of this compound and Analogs against Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | 2.5 | 5.1 | 4.8 | 6.2 |
| 1-Hydroxybenzo[g]isoquinoline-5,10-dione Analog | 1.2 | 3.4 | 2.9 | 4.1 |
| Enamine Substituted Cleistopholine Analog | >10 | >10 | >10 | >10 |
Antimycobacterial Activity
Tuberculosis remains a global health challenge, necessitating the discovery of novel antimycobacterial agents. This compound and its analogs have demonstrated promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.
Table 3: Antimycobacterial Activity (MIC in µM) of this compound and Analogs
| Compound | Mycobacterium tuberculosis H37Rv | MDR LAM-1 M. tuberculosis | Mycobacterium bovis | Mycobacterium avium |
| This compound | 1.76 | ~2 | 3.5 | 7.0 |
| 1-Hydroxybenzo[g]isoquinoline-5,10-dione Analog[6] | 0.88 | ~1 | 1.8 | 3.6 |
| 3-Substituted this compound Analog[3] | 1.5 | - | - | - |
| Benzo[4][5]this compound[3] | 0.9 | - | - | - |
Note: '-' indicates data not available.
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be deduced:
-
Scaffold Hopping: Replacing the D-ring of this compound with a thiophene ring, as seen in analog S2, has been shown to enhance antifungal activity and improve water solubility[1].
-
Structural Simplification: Simplified analogs, such as 22b and 22c, which retain the core pharmacophore, exhibit potent fungicidal activity, even against fluconazole-resistant Candida albicans strains[2].
-
Substitution on the Aromatic Rings: The introduction of substituents at the 3-position or the addition of a benzo group at the 4,5-position can enhance both antifungal and antimycobacterial activities[3].
-
Iminoquinone Moiety: The 1,4-iminoquinone scaffold is a crucial motif for the generation of reactive oxygen species (ROS), a key mechanism behind the biological activity of these compounds.
-
Enamine Substitution: While some modifications enhance activity, the introduction of an enamine group in certain cleistopholine analogs was found to reduce genotoxicity, suggesting a potential avenue for developing safer compounds[6].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts[7][8][9][10][11].
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final desired concentration.
-
Drug Dilution: The this compound analogs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[4][12][13][14].
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action: Signaling Pathways and Experimental Workflow
The biological activities of this compound analogs are largely attributed to their ability to induce oxidative stress and subsequently trigger programmed cell death, or apoptosis.
This compound-Induced Apoptosis Pathway
This compound and its analogs can induce the production of reactive oxygen species (ROS) within cells. This increase in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Evaluating Cytotoxicity
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound analogs.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. Scaffold hopping of this compound: discovery of potent antifungal lead compound against Aspergillus fumigatus and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of simplified this compound derivatives as novel fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copyrine alkaloids: synthesis, spectroscopic characterization, and antimycotic/antimycobacterial activity of A- and B-ring-functionalized sampangines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimycobacterial activity of analogues of the bioactive natural products this compound and cleistopholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Worlds: The Potent In Vitro Activity and In Vivo Challenges of Sampangine
An in-depth comparison of the anti-cancer and anti-fungal alkaloid Sampangine reveals a significant disconnect between its promising laboratory performance and its efficacy in living organisms. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's activity, highlighting the critical importance of metabolic considerations in drug development.
This compound, a natural alkaloid, has demonstrated considerable cytotoxic and antifungal properties in a multitude of in vitro studies. Its mechanism of action is primarily attributed to the inhibition of heme biosynthesis, a fundamental cellular process. This disruption leads to an accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death, or apoptosis, in cancerous cells and fungi. However, the translation of this potent in vitro activity to in vivo models has been largely unsuccessful, a discrepancy primarily explained by the compound's rapid metabolism.
In Vitro Activity: A Profile of Potency
In laboratory settings, this compound exhibits strong inhibitory effects against various cancer cell lines and fungal pathogens.
Anticancer Activity
Studies have shown that this compound induces apoptosis in human leukemia HL-60 cells, with a reported 50% inhibitory concentration (IC50) of 2.5 µM.[1][2] This cytotoxic effect is linked to the generation of ROS, leading to mitochondrial dysfunction and cell cycle disruption.[1]
| Cell Line | IC50 (µM) | Citation |
| Human Leukemia (HL-60) | 2.5 | [1][2] |
Antifungal Activity
This compound has also demonstrated notable in vitro activity against a range of fungal species. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, have been reported for several clinically relevant fungi.
| Fungal Species | MIC (µg/mL) | Citation |
| Cryptococcus neoformans | 0.39 | |
| Candida albicans | 1.56 | |
| Aspergillus fumigatus | 3.12 |
The In Vivo Hurdle: A Story of Metabolic Inactivation
Despite its impressive in vitro performance, this compound has consistently failed to demonstrate significant and reproducible efficacy in animal models of both cancer and fungal infections. Research into the pharmacokinetics of this compound has revealed that the compound undergoes extensive metabolism in vivo, primarily through glucuronidation. This process involves the attachment of a glucuronic acid moiety to the this compound molecule, resulting in the formation of an O-glucuronide conjugate. This major metabolite is significantly less active than the parent compound, effectively neutralizing its therapeutic potential.
| Animal Model | Condition | Outcome | Citation |
| Mouse | Systemic Cryptococcosis | No significant reproducible activity | |
| Rat | Pharmacokinetic study | Major metabolite identified as inactive O-glucuronide conjugate |
Experimental Protocols
To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms
To better understand the processes underlying this compound's activity and its in vivo fate, the following diagrams illustrate the key pathways.
Caption: Proposed mechanism of this compound's in vitro activity.
Caption: In vivo metabolic inactivation of this compound.
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. Induction of apoptosis by the plant alkaloid this compound in human HL-60 leukemia cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by the alkaloid this compound in HL-60 leukemia cells: correlation between the effects on the cell cycle progression and changes of mitochondrial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sampangine's Mechanism: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sampangine's mechanism of action with alternative compounds, focusing on validation through genetic knockout models. The experimental data presented herein strongly supports the hypothesis that this compound's primary mode of action is the disruption of heme biosynthesis, leading to oxidative stress and subsequent apoptosis.
This compound's Proposed Mechanism of Action
This compound, a plant-derived alkaloid, exhibits potent antifungal and anticancer properties. Its mechanism is believed to be a multi-step process initiated by the inhibition of heme biosynthesis. This primary action triggers a cascade of secondary effects, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Signaling Pathway of this compound
The proposed signaling pathway for this compound's cytotoxic effects begins with the hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme biosynthesis pathway. This leads to an accumulation of porphyrin intermediates, depletion of heme, and a subsequent increase in cellular ROS. The elevated oxidative stress then triggers the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway of this compound.
Validation through Genetic Knockout Models: The Yeast Model
Saccharomyces cerevisiae (yeast) has been a powerful tool for elucidating this compound's mechanism. Studies utilizing yeast knockout (YKO) strains have provided compelling evidence for the role of the heme biosynthetic pathway in this compound's activity.
Experimental Workflow for Validating this compound's Mechanism in Yeast
The general workflow involves screening a library of yeast deletion mutants for hypersensitivity to this compound. Mutants with deletions in genes related to the proposed target pathway are then further investigated to confirm the mechanism.
Caption: Experimental workflow for yeast knockout validation.
Comparative Data: this compound vs. Other Compounds
The following tables summarize the comparative performance of this compound against other known inhibitors of heme biosynthesis and inducers of oxidative stress.
Table 1: Comparison of Heme Biosynthesis Inhibitors
| Compound | Target/Mechanism of Action | Model System | Key Findings | Reference |
| This compound | Hyperactivates uroporphyrinogen III synthase, leading to heme deficiency.[1][2][3] | S. cerevisiae, Human cell lines | Yeast mutants in the heme pathway (e.g., hem1Δ, hem14Δ) are hypersensitive. Reduces intracellular heme levels.[2][4][5] | [1][2][3][4][5] |
| Succinylacetone | Inhibits ALA dehydratase (PBG synthase), an early step in heme synthesis.[6][7] | Hepatocyte culture | Potentiates phenobarbital-induced δ-aminolevulinate synthase and reduces cellular heme concentration.[7] | [6][7] |
| Griseofulvin (B1672149) | Induces N-methyl protoporphyrin IX, a competitive inhibitor of ferrochelatase, the final enzyme in heme synthesis.[8] | Mice, P. falciparum | Inhibits intraerythrocytic growth of P. falciparum by inhibiting ferrochelatase.[8] | [8][9][10] |
Table 2: Comparison of Oxidative Stress Inducers
| Compound | Mechanism of ROS Induction | Model System | Apoptotic Pathway | Reference |
| This compound | Secondary to heme deficiency.[3] | HL-60 leukemia cells | Mitochondrial alterations, caspase activation.[11] | [3][11] |
| Menadione (B1676200) (Vitamin K3) | Redox cycling produces superoxide (B77818) radicals. | Jurkat T cells, Ovarian carcinoma cells | Fas/FasL-dependent and -independent pathways, mitochondrial pathway.[5][11][12] | [5][11][12][13] |
| Paraquat (B189505) | Redox cycling generates superoxide radicals, leading to oxidative stress.[14][15][16] | Human lung cells, Mice | Mitochondrial damage, apoptosis.[14][16] | [14][15][16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Yeast Knockout (YKO) Sensitivity Assay
-
Objective: To determine the sensitivity of specific yeast knockout strains to this compound.
-
Protocol:
-
Prepare yeast cultures of wild-type and knockout strains (e.g., hem1Δ, hem4Δ) in appropriate liquid media.
-
Serially dilute the cultures (e.g., 10-fold dilutions).
-
Spot 5 µL of each dilution onto agar (B569324) plates containing a gradient of this compound concentrations and a control plate with no drug.
-
Incubate plates at 30°C for 48-72 hours.
-
Assess growth inhibition by comparing the growth of knockout strains to the wild-type strain at different this compound concentrations. Hypersensitivity is indicated by reduced growth of the knockout strain at lower drug concentrations compared to the wild-type.
-
Measurement of Intracellular Heme Levels
-
Objective: To quantify the effect of this compound on cellular heme content.
-
Protocol (using the pyridine (B92270) hemochromogen method):
-
Treat cells (e.g., yeast or mammalian cell lines) with this compound at various concentrations for a specified time.
-
Harvest and wash the cells.
-
Lyse the cells and extract heme using an acidic acetone (B3395972) solution.
-
To the heme extract, add pyridine and a reducing agent (e.g., sodium dithionite).
-
Measure the absorbance spectrum from 500 to 600 nm. The characteristic alpha-peak of the pyridine hemochrome at ~557 nm is used for quantification.
-
Calculate the heme concentration using the extinction coefficient for the pyridine hemochrome.[19]
-
Normalize the heme content to the total protein concentration of the cell lysate.
-
Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the generation of intracellular ROS upon this compound treatment.
-
Protocol (using H2DCF-DA):
-
Culture cells (e.g., yeast or mammalian cells) and treat with this compound for the desired time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) in the dark. H2DCF-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1][4][20]
-
An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicates an increase in ROS production.
-
Conclusion and Future Directions
However, a notable gap in the current research is the lack of direct validation of this compound's primary target using mammalian genetic knockout models. Future studies employing CRISPR/Cas9 to create knockouts of uroporphyrinogen III synthase (UROS) in human cancer cell lines would be invaluable. Such studies would definitively confirm the target in a mammalian system and further solidify the understanding of this compound's mechanism of action, paving the way for its potential development as a therapeutic agent. Additionally, exploring the effects of this compound in Bax/Bak double knockout cell lines could further elucidate the specific apoptotic pathways involved.[2][21][22][23]
References
- 1. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Bax and Bak knockout apoptosis-resistant Chinese hamster ovary cell lines significantly improve culture viability and titer in intensified fed-batch culture process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA | Semantic Scholar [semanticscholar.org]
- 5. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinylacetone - Wikipedia [en.wikipedia.org]
- 7. Effect of succinylacetone on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griseofulvin impairs intraerythrocytic growth of Plasmodium falciparum through ferrochelatase inhibition but lacks activity in an experimental human infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inhibition of haem biosynthesis by griseofulvin on intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of griseofulvin on the heme pathway--II. An exhaustive analysis during short and long-term challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]
- 16. Paraquat - Wikipedia [en.wikipedia.org]
- 17. Cancer incidence among paraquat-exposed pesticide applicators in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paraquat | Chemical Emergencies | CDC [cdc.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR/Cas9 Knockout of Bak Mediates Bax Translocation to Mitochondria in response to TNF α/CHX-induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bax and Bak knockout apoptosis‐resistant Chinese hamster ovary cell lines significantly improve culture viability and titer in intensified fed‐batch culture process | Semantic Scholar [semanticscholar.org]
- 23. Modeling apoptosis resistance in CHO cells with CRISPR‐mediated knockouts of Bak1, Bax, and Bok - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sampangine and Other Heme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of heme inhibition is crucial for the discovery of novel therapeutics. This guide provides a comparative analysis of Sampangine, a heme biosynthesis inhibitor, and other well-established heme inhibitors that primarily target heme detoxification in the malaria parasite, Plasmodium falciparum.
Heme, an iron-containing protoporphyrin, is a vital prosthetic group for a multitude of essential proteins. However, in excess, free heme is highly toxic due to its ability to generate reactive oxygen species and destabilize membranes. Consequently, inhibitors of heme metabolism have emerged as effective therapeutic agents, particularly in the context of malaria, where the parasite digests vast quantities of hemoglobin, releasing toxic heme. This guide delves into a comparative analysis of this compound and other prominent heme inhibitors, namely Chloroquine, Mefloquine, and Artemisinin (B1665778). A key distinction lies in their mechanism of action: while this compound disrupts the production of heme, the others primarily prevent the detoxification of free heme.
Mechanism of Action: A Fundamental Divergence
This compound , an azaoxoaporphine alkaloid, exhibits a unique mechanism of action by inhibiting heme biosynthesis.[1] It does so by hyperactivating the enzyme uroporphyrinogen III synthase (UROS), a key step in the heme biosynthetic pathway.[1] This hyperactivation leads to the accumulation of uroporphyrinogen and its decarboxylated derivatives, ultimately causing a deficiency in mature heme and inducing cellular stress.[1]
In stark contrast, Chloroquine , Mefloquine , and Artemisinin are primarily known for their activity against the malaria parasite, Plasmodium falciparum, where they interfere with the parasite's heme detoxification process. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.
-
Chloroquine and Mefloquine , both quinoline (B57606) derivatives, are thought to inhibit hemozoin formation by binding to heme and preventing its incorporation into the growing crystal. This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to its demise.
-
Artemisinin and its derivatives have a more complex mechanism. They are activated by heme iron, leading to the generation of carbon-centered free radicals that alkylate and damage a variety of parasite proteins and lipids. Additionally, artemisinin and its adducts with heme can also inhibit hemozoin formation.
Quantitative Performance Comparison
Direct quantitative comparison of the inhibitory potency of this compound with Chloroquine, Mefloquine, and Artemisinin is challenging due to their fundamentally different mechanisms of action. Ideally, this would involve comparing their 50% inhibitory concentrations (IC50) in assays specific to their targets (heme biosynthesis vs. heme polymerization). However, to date, no studies have reported the antiplasmodial activity of this compound against P. falciparum or its effects in a heme polymerization assay.
Therefore, this comparison focuses on the available in vitro antiplasmodial IC50 values against P. falciparum. For this compound, the IC50 value of a closely related oxoaporphine alkaloid, Liriodenine, is provided as a proxy to give a sense of the potential potency of this class of compounds against the malaria parasite.
| Compound | Primary Mechanism of Action | Target Organism/Cell Line | IC50 (nM) | Reference |
| Liriodenine (this compound Analog) | Heme Biosynthesis Inhibition | P. falciparum (D10, CQ-sensitive) | 7,000 | [2] |
| Chloroquine | Heme Polymerization Inhibition | P. falciparum (Sensitive strains) | 10 - 20 | Multiple sources |
| Mefloquine | Heme Polymerization Inhibition | P. falciparum (Sensitive strains) | 10 - 30 | Multiple sources |
| Artemisinin | Heme-activated Radical Damage & Heme Polymerization Inhibition | P. falciparum (Sensitive strains) | 5 - 15 | Multiple sources |
Note: IC50 values can vary depending on the parasite strain and assay conditions. The value for Liriodenine is presented to illustrate the potential antiplasmodial activity of the oxoaporphine alkaloid class to which this compound belongs.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Heme Biosynthesis Inhibition Assay (Uroporphyrinogen III Synthase Activity)
This assay is designed to measure the activity of uroporphyrinogen III synthase (UROS), the enzyme hyperactivated by this compound.
Materials:
-
Recombinant human porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS)
-
Porphobilinogen (PBG)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.65)
-
Potassium phosphate (B84403) buffer
-
Hydrochloric acid (HCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UPLC system for porphyrin analysis
Procedure:
-
Substrate (Uroporphyrinogen) Synthesis:
-
In a microcentrifuge tube protected from light, combine recombinant PBGD with DTT in Tris-HCl buffer.
-
Initiate the reaction by adding PBG.
-
Incubate at 37°C for 35 minutes to allow the synthesis of hydroxymethylbilane (the substrate for UROS).
-
Neutralize the reaction with potassium phosphate buffer and cool on ice.
-
-
UROS Assay:
-
Prepare sample tubes containing cell lysate or purified UROS.
-
Add the test compound (this compound) at various concentrations.
-
Add the freshly prepared uroporphyrinogen substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding HCl.
-
Oxidize the porphyrinogens to porphyrins by exposure to UV light or bright fluorescent light.
-
Centrifuge to pellet any precipitate.
-
-
Quantification:
-
Analyze the supernatant using UPLC to separate and quantify the uroporphyrin isomers.
-
The activity of UROS is determined by the amount of uroporphyrinogen III formed. The effect of this compound is assessed by the change in this activity compared to a control without the compound.
-
Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Test compounds (e.g., Chloroquine, Mefloquine, Artemisinin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate shaker
-
Microplate reader
-
Pyridine
-
NaOH
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a solution of hemin.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
Centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully remove the supernatant containing unreacted hemin.
-
Wash the pellet with DMSO to remove any remaining unreacted hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells without any compound. The IC50 value is then determined from the dose-response curve.
-
Conclusion
This compound and the classical antimalarial heme inhibitors, Chloroquine, Mefloquine, and Artemisinin, all interfere with heme metabolism but through fundamentally different mechanisms. This compound acts upstream by disrupting heme biosynthesis, while the others act downstream by preventing heme detoxification. This mechanistic distinction is critical for drug development, as it offers different avenues for therapeutic intervention and for overcoming drug resistance. While direct quantitative comparisons of their inhibitory potencies on their respective targets are not yet fully available, the analysis of their antiplasmodial activities and distinct mechanisms of action provides a valuable framework for researchers in the field. Further studies are warranted to directly compare the efficacy of these different classes of heme inhibitors in relevant disease models.
References
Sampangine Demonstrates Potent Activity Against Fluconazole-Resistant Candida Strains
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research indicates that sampangine, a natural alkaloid, exhibits significant antifungal activity against Candida strains that have developed resistance to fluconazole (B54011), a commonly used antifungal medication. This finding opens potential new avenues for the development of more effective treatments for candidiasis, a fungal infection that can cause serious health complications, particularly in immunocompromised individuals.
The primary mechanism behind this compound's antifungal action is the disruption of heme biosynthesis, an essential metabolic pathway for the fungus.[1][2][3] This mode of action is distinct from that of fluconazole, which targets the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The novel mechanism of this compound suggests it could be effective against Candida strains that have developed resistance to fluconazole through modifications in the ergosterol biosynthesis pathway.
Comparative Antifungal Activity
Data from studies on simplified derivatives of this compound highlight their potential in overcoming fluconazole resistance. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two such derivatives (Compound 22b and 22c) against fluconazole-sensitive and fluconazole-resistant C. albicans.
| Compound | C. albicans (Fluconazole-Sensitive) MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| This compound Derivative 22b | 2 | 4 | >64 |
| This compound Derivative 22c | 1 | 2 | >64 |
Note: Data is extrapolated from studies on this compound derivatives. MIC values for the parent this compound compound were not available in the reviewed literature.
Inhibition of Biofilm Formation
A critical aspect of Candida infections is the formation of biofilms, which are communities of fungal cells that adhere to surfaces and are encased in a protective matrix. Biofilms are notoriously resistant to antifungal drugs. Research has shown that derivatives of this compound are potent inhibitors of C. albicans biofilm formation. This activity is attributed to the downregulation of biofilm-associated genes, preventing the morphological transition from yeast to hyphal form, a critical step in biofilm development.
Mechanism of Action: Heme Biosynthesis Pathway
This compound's primary antifungal activity stems from its ability to inhibit heme biosynthesis.[1][2][3] This pathway is crucial for various cellular processes, including respiration. By disrupting this pathway, this compound effectively suffocates the fungal cells. The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme synthesis pathway, leading to a metabolic bottleneck and the accumulation of toxic intermediates.[1][2]
Caption: this compound disrupts the heme biosynthesis pathway in Candida.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal susceptibility of Candida strains to this compound and fluconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound and fluconazole are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Caption: Workflow for determining the MIC of antifungal agents.
Biofilm Inhibition Assay (Crystal Violet Method)
The effect of this compound on Candida biofilm formation is quantified using the crystal violet assay.
-
Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96-well plate containing various concentrations of this compound or fluconazole. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Non-adherent cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Destaining: Excess stain is washed off, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol (B145695) or acetic acid).
-
Quantification: The absorbance of the destained solution is measured at a wavelength of 590 nm. A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.[4]
Caption: Procedure for quantifying biofilm inhibition.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are promising candidates for the development of new antifungal therapies, particularly for infections caused by fluconazole-resistant Candida strains. Its unique mechanism of action and its ability to inhibit biofilm formation address two of the major challenges in treating fungal infections. Further research, including direct comparative studies with existing antifungal agents and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound inhibits heme biosynthesis in both yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heme in the antifungal activity of the azaoxoaporphine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for Sampangine: A Guide for Laboratory Professionals
Sampangine is a copyrine alkaloid derived from various plants, including Cananga odorata.[1][2] It is recognized for its antifungal and anticancer properties.[1][2] Due to its biological activity, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to perform a thorough risk assessment. While a specific SDS is not widely available, related compounds and general chemical safety guidelines necessitate the use of appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation.
Step-by-Step Disposal Procedures
The following procedures are intended as a guide and should be adapted to comply with your institution's specific waste management policies.
1. Waste Segregation:
-
Solid Waste:
-
Contaminated materials such as gloves, weighing papers, and absorbent pads should be collected in a designated hazardous solid waste container. This container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."
-
Unused or expired pure this compound powder should be treated as acutely toxic waste. Consult your EHS office for specific packaging and labeling requirements, as this may be classified as a P-listed waste.[3]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated hazardous liquid waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste" and list all contents, including the solvent and an estimated concentration of this compound.
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.
-
2. Incompatible Materials:
-
Do not mix this compound waste with other waste streams.
-
Avoid mixing with strong oxidizing agents, acids, or bases unless it is part of a specific neutralization protocol approved by your EHS office.
3. Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer. This is both illegal and environmentally harmful.
-
Do Not Dispose of in Regular Trash: All this compound-contaminated waste is considered hazardous and must not be placed in regular trash receptacles.
4. Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Keep containers closed except when adding waste.
-
Arrange for waste pickup through your institution's EHS department. Ensure all labeling is complete and accurate before collection.
Chemical and Physical Properties of this compound
Understanding the properties of this compound can inform safer handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₅H₈N₂O |
| Molecular Weight | 232.24 g/mol |
| Appearance | Solid |
| Melting Point | 210 °C |
| CAS Number | 116664-93-8 |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the best practice is to follow general guidelines for chemical waste disposal from reputable sources. The procedures outlined above are a synthesis of such guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Sampangine
Disclaimer: A specific Safety Data Sheet (SDS) for Sampangine is not widely available in the public domain. The following guidance is based on established best practices for handling potent bioactive compounds, alkaloids, and research chemicals with unknown or limited toxicity data.[1][2] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) office for specific guidance and adhere to all local, state, and federal regulations.[3][4] A thorough risk assessment should be conducted before any handling of this compound.[5]
This compound is a bioactive alkaloid known to induce apoptosis and inhibit heme biosynthesis. Due to its potent biological activity, it should be handled with caution as a potentially hazardous substance. It is prudent to treat all substances of unknown toxicity as highly toxic.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) is the primary control measure to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Justification & Best Practices |
| Receiving & Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses | External packaging may be contaminated. Unpacking should be performed in a designated area. |
| Weighing (Solid) | - Double Nitrile Gloves- Disposable Gown with knit cuffs- Safety Goggles or Face Shield- N95 Respirator | To prevent inhalation of fine powders and skin contact. Weighing should be done in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | - Double Nitrile Gloves- Disposable Gown with knit cuffs- Safety Goggles or Face Shield | To protect against splashes of concentrated solutions. Work should be conducted in a chemical fume hood. |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice for handling cell cultures and chemical solutions. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield | To prevent exposure during the handling and sealing of hazardous waste containers. |
Note on PPE:
-
Gloves: Use chemotherapy-rated or nitrile gloves. Always wear two pairs when handling the pure compound or concentrated solutions. Change gloves immediately if they become contaminated.
-
Gowns: Use disposable, low-permeability gowns with a solid front and tight-fitting cuffs. Lab coats should not be worn outside of the laboratory area.
-
Eye and Face Protection: Safety glasses are a minimum requirement. Use safety goggles or a full-face shield when there is a risk of splashes.
-
Respiratory Protection: An N95 respirator or higher should be used when handling the solid compound to prevent inhalation.
Operational Plan for Safe Handling
A systematic approach is crucial when working with potent compounds like this compound.
1. Designated Area:
-
All work with pure this compound or concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.
-
Restrict access to authorized personnel only.
2. Preparation:
-
Before beginning work, ensure that all necessary PPE is available and in good condition.
-
Prepare the work area by lining it with disposable, plastic-backed absorbent pads to contain any potential spills.
-
Ensure an emergency eyewash and shower station is accessible.
3. Handling:
-
When handling the solid form, use the smallest amount necessary for the experiment.
-
Avoid creating dust. If possible, purchase in solution or pre-weighed amounts.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Never eat, drink, smoke, or apply cosmetics in the laboratory.
4. Post-Handling:
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Dispose of disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
Waste Segregation:
-
Solid Waste: Collect all contaminated disposable items, including gloves, gowns, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, secure area with secondary containment until it is collected by the institution's EHS personnel.
Procedural Workflow Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
